(R)-3-hydroxylauroyl-CoA
Description
Properties
Molecular Formula |
C33H58N7O18P3S |
|---|---|
Molecular Weight |
965.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
IJFLXRCJWPKGKJ-IGYWURMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Peroxisomal Pivotal Point: An In-depth Technical Guide to the Role of (R)-3-Hydroxylauroyl-CoA in Fatty Acid Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of fatty acids through beta-oxidation is a cornerstone of cellular energy metabolism. While the canonical pathway in mitochondria primarily processes saturated fatty acids, the degradation of unsaturated fatty acids introduces stereochemical complexities, leading to the formation of non-canonical intermediates such as (R)-3-hydroxylauroyl-CoA. This technical guide provides a comprehensive examination of the role of this compound, a D-3-hydroxyacyl-CoA intermediate, in the context of fatty acid beta-oxidation. It delineates the distinct metabolic fates of this molecule in peroxisomes versus mitochondria, details the enzymatic machinery responsible for its processing, and presents relevant quantitative data and experimental methodologies. This document serves as a critical resource for researchers investigating lipid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these pathways.
Introduction: The Stereochemical Challenge of Unsaturated Fatty Acid Oxidation
Mitochondrial beta-oxidation of saturated fatty acids proceeds through a well-defined spiral of four core reactions, generating exclusively L-3-hydroxyacyl-CoA (S-stereoisomer) intermediates. However, the presence of double bonds in unsaturated fatty acids, particularly at even-numbered positions, necessitates auxiliary enzymes and can lead to the formation of D-3-hydroxyacyl-CoA (R-stereoisomer) intermediates upon hydration of a cis- or trans-double bond. This compound is a specific example of such a D-isomer, arising from the partial oxidation of unsaturated 12-carbon fatty acids. The distinct stereochemistry of the hydroxyl group at the beta-carbon prevents its direct processing by the L-specific enzymes of the canonical mitochondrial beta-oxidation pathway, requiring a dedicated enzymatic step for its conversion.
The Dichotomy of Cellular Location: Peroxisomal versus Mitochondrial Metabolism
A critical aspect of this compound metabolism is its differential handling in two key cellular organelles: peroxisomes and mitochondria.
-
Peroxisomal Beta-Oxidation: The Hub for (R)-3-Hydroxyacyl-CoA Metabolism
Peroxisomes are now understood to be the primary site for the metabolism of D-3-hydroxyacyl-CoA intermediates. Evidence strongly indicates that the enzymatic activity responsible for converting these R-isomers to their L-counterparts, historically termed "3-hydroxyacyl-CoA epimerase," is predominantly, if not exclusively, localized to peroxisomes.[1] This epimerization is crucial for channeling the products of unsaturated fatty acid oxidation back into the main beta-oxidation spiral.
-
Mitochondrial Beta-Oxidation: A Bypass Strategy
In contrast, mitochondria in mammals appear to lack a dedicated 3-hydroxyacyl-CoA epimerase.[1] Instead of processing D-3-hydroxyacyl-CoA intermediates, mitochondrial beta-oxidation of unsaturated fatty acids employs an alternative pathway. This pathway is centered around the enzyme 2,4-dienoyl-CoA reductase, which acts on a different intermediate, effectively bypassing the formation of the D-3-hydroxyacyl-CoA species that would require epimerization.
Enzymatic Machinery and Metabolic Pathways
The processing of this compound and related D-3-hydroxyacyl-CoA intermediates involves a specific set of enzymes that differ between peroxisomes and mitochondria.
Peroxisomal Pathway: The "Epimerase" Activity
The conversion of this compound to its L-isomer in peroxisomes is not a direct epimerization but rather a two-step process catalyzed by two distinct enoyl-CoA hydratases with opposing stereospecificities.[2]
-
D-3-hydroxyacyl-CoA dehydratase (D-specific hydratase): This enzyme dehydrates this compound to form 2-trans-dodecenoyl-CoA.
-
L-3-hydroxyacyl-CoA hydratase (L-specific hydratase/Enoyl-CoA hydratase): This enzyme then hydrates the newly formed 2-trans-dodecenoyl-CoA to yield (S)-3-hydroxylauroyl-CoA (L-3-hydroxylauroyl-CoA).
This L-isomer can then be processed by the subsequent L-specific enzymes of the beta-oxidation pathway.
Mitochondrial Pathway: The 2,4-Dienoyl-CoA Reductase Bypass
In mitochondria, the beta-oxidation of polyunsaturated fatty acids that could potentially form this compound proceeds through a pathway that avoids this intermediate. A key enzyme in this pathway is 2,4-dienoyl-CoA reductase. This enzyme acts on 2,4-dienoyl-CoA intermediates, which are formed after the initial rounds of beta-oxidation of certain unsaturated fatty acids. The reductase, using NADPH, reduces the 2,4-dienoyl-CoA to a 3-enoyl-CoA, which is then isomerized to the 2-trans-enoyl-CoA, a substrate for the standard enoyl-CoA hydratase.
Quantitative Data
The following tables summarize available kinetic data for key enzymes involved in the metabolism of intermediates related to this compound. It is important to note that specific kinetic data for this compound are limited, and the presented data often pertain to analogous substrates.
Table 1: Kinetic Parameters of Peroxisomal Enoyl-CoA Hydratases from Rat Liver
| Enzyme/Activity | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| D-3-hydroxyacyl-CoA dehydratase | D-3-hydroxyoctanoyl-CoA | ~20 | Not reported | [3] |
| L-enoyl-CoA hydratase | trans-2-octenoyl-CoA | ~50 | Not reported | [4] |
Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human Peroxisomal | 2,4-Hexadienoyl-CoA | 71.6 | 1.75 | [5] |
| Human Peroxisomal | 2,4-Decadienoyl-CoA | 12.7 | Not specified | [5] |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10 | 34.2 (s-1) | [6] |
| Rat Liver Mitochondria | 5-phenyl-trans-2,trans-4-pentadienoyl-CoA | 1.2 | Not specified | [6] |
Experimental Protocols
Assay for 3-Hydroxyacyl-CoA Epimerase Activity
This protocol is adapted from methods used to characterize the combined action of D- and L-specific hydratases.
Principle: The epimerase activity is measured by monitoring the conversion of a D-3-hydroxyacyl-CoA substrate to an L-3-hydroxyacyl-CoA, which is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured spectrophotometrically.
Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NAD+ (2 mM)
-
L-3-hydroxyacyl-CoA dehydrogenase (commercially available)
-
D-3-hydroxyacyl-CoA substrate (e.g., D-3-hydroxyoctanoyl-CoA, synthesized)
-
Enzyme preparation (e.g., purified peroxisomal fraction)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and L-3-hydroxyacyl-CoA dehydrogenase in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 30°C to establish a baseline.
-
Initiate the reaction by adding the D-3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Quantification of Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA species, including this compound, from biological samples.
Principle: Acyl-CoA esters are extracted from cells or tissues, separated by liquid chromatography, and detected by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Workflow:
Detailed Steps:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing internal standards (e.g., odd-chain acyl-CoAs). Precipitate proteins with an organic solvent like acetonitrile (B52724).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich the acyl-CoA fraction and remove interfering substances.
-
LC Separation: Employ a reversed-phase C18 column with a gradient of mobile phases (e.g., water with ammonium (B1175870) hydroxide (B78521) and acetonitrile with ammonium hydroxide) to separate the different acyl-CoA species.[7]
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[7] For quantification, use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for each acyl-CoA of interest.[8]
-
Data Analysis: Quantify the amount of each acyl-CoA species by comparing the peak areas to a standard curve generated with known amounts of acyl-CoA standards.
Implications for Drug Development
The distinct localization and enzymatic pathways for the metabolism of (R)-3-hydroxyacyl-CoA intermediates offer potential targets for therapeutic intervention.
-
Peroxisomal Disorders: Deficiencies in the enzymes responsible for D-3-hydroxyacyl-CoA processing can lead to the accumulation of toxic intermediates. Modulating the activity of the D- and L-specific hydratases could be a therapeutic strategy.
-
Metabolic Diseases: The interplay between peroxisomal and mitochondrial beta-oxidation is crucial for overall lipid homeostasis. Targeting enzymes in these pathways could be relevant for conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetes.
-
Mitochondrial Dysfunction: In cases of impaired mitochondrial beta-oxidation, enhancing the capacity of peroxisomal pathways could provide a compensatory mechanism.
Conclusion
This compound represents a key metabolic node in the beta-oxidation of unsaturated fatty acids, highlighting the intricate stereochemical specificity of lipid catabolism. Its metabolism is primarily a peroxisomal function, involving a unique two-enzyme "epimerase" system, while mitochondria employ a bypass strategy centered on 2,4-dienoyl-CoA reductase. A thorough understanding of the distinct roles of these pathways and the enzymes involved is paramount for advancing our knowledge of lipid metabolism and for the rational design of novel therapeutics for a range of metabolic disorders. Further research focusing on the precise kinetic characterization of the enzymes acting on this compound and the regulatory mechanisms governing the flux through these parallel pathways will be crucial for a complete picture of unsaturated fatty acid oxidation.
References
- 1. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3-hydroxyacyl-CoA epimerase activity of rat liver peroxisomes is due to the combined actions of two enoyl-CoA hydratases: a revision of the epimerase-dependent pathway of unsaturated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-3-hydroxyacyl coenzyme A dehydratase from rat liver peroxisomes. Purification and characterization of a novel enzyme necessary for the epimerization of 3-hydroxyacyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of mitochondria and peroxisomal enoyl-CoA hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of (R)-3-Hydroxylauroyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxylauroyl-CoA is a chiral thioester of coenzyme A and (R)-3-hydroxylauric acid. While its enantiomer, (S)-3-hydroxylauroyl-CoA, is a well-established intermediate in the mitochondrial beta-oxidation of lauric acid, the (R)-isoform plays a distinct and crucial role in bacterial metabolic pathways. Primarily, this compound serves as a key monomer precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its metabolic context, the enzymes involved in its synthesis, and its significance in prokaryotic carbon storage. The guide also presents available quantitative data, detailed experimental protocols for its study, and visual representations of the relevant metabolic pathways.
Introduction
Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle.[1] The stereochemistry of these molecules often dictates their metabolic fate. While the L- or (S)-enantiomers of 3-hydroxyacyl-CoAs are the conventional intermediates in the fatty acid beta-oxidation spiral in eukaryotes and prokaryotes, the D- or (R)-enantiomers have emerged as critical building blocks for the synthesis of PHAs in a diverse range of bacteria.[2][3] this compound, a 12-carbon 3-hydroxyacyl-CoA, is a prime example of such a monomer, contributing to the formation of medium-chain-length PHAs (mcl-PHAs).[4] Understanding the biosynthesis and metabolism of this compound is therefore essential for advancements in metabolic engineering and the production of sustainable biopolymers.
Metabolic Significance of this compound
The primary biological function of this compound is to act as a monomer for the synthesis of PHAs.[5][6] PHAs are intracellular carbon and energy storage compounds accumulated by various microorganisms under conditions of nutrient limitation, typically when a carbon source is in excess.[7] These polyesters have garnered significant interest as biodegradable and biocompatible alternatives to conventional plastics.[8]
This compound is incorporated into the growing PHA polymer chain by the enzyme PHA synthase (PhaC).[5] The metabolic pathway for the production of this compound is intrinsically linked to the fatty acid beta-oxidation cycle.[2][9]
Biosynthesis of this compound
The synthesis of this compound is primarily catalyzed by the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) .[10][11] This enzyme diverts an intermediate from the beta-oxidation of lauric acid (dodecanoic acid) towards PHA synthesis. The pathway can be summarized as follows:
-
Lauric Acid Activation: Lauric acid is first activated to lauroyl-CoA by an acyl-CoA synthetase.
-
Dehydrogenation: Lauroyl-CoA enters the beta-oxidation pathway and is dehydrogenated by an acyl-CoA dehydrogenase to form trans-2-dodecenoyl-CoA.
-
Hydration (R-specific): Instead of being hydrated to (S)-3-hydroxylauroyl-CoA by the canonical enoyl-CoA hydratase (crotonase) of the beta-oxidation pathway, trans-2-dodecenoyl-CoA is hydrated by (R)-specific enoyl-CoA hydratase (PhaJ) to yield This compound .[4][10]
-
Polymerization: this compound is then utilized by PHA synthase (PhaC) for polymerization into a PHA molecule.
This pathway allows bacteria to channel fatty acids directly into the production of PHAs.
Quantitative Data
Table 1: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratases (PhaJ) with Various Substrates
| Enzyme Source | Substrate (trans-2-enoyl-CoA) | Km (µM) | Vmax (U/mg) | Reference |
| Pseudomonas aeruginosa (PhaJ1) | Crotonyl-CoA (C4) | 130 ± 10 | 110 ± 3 | [4] |
| Hexenoyl-CoA (C6) | 58 ± 4 | 75 ± 1 | [4] | |
| Octenoyl-CoA (C8) | 39 ± 2 | 49 ± 1 | [4] | |
| Decenoyl-CoA (C10) | 26 ± 2 | 26 ± 1 | [4] | |
| Pseudomonas aeruginosa (PhaJ4) | Crotonyl-CoA (C4) | 140 ± 10 | 150 ± 4 | [4] |
| Hexenoyl-CoA (C6) | 120 ± 9 | 160 ± 5 | [4] | |
| Octenoyl-CoA (C8) | 110 ± 9 | 150 ± 4 | [4] | |
| Decenoyl-CoA (C10) | 110 ± 9 | 140 ± 4 | [4] | |
| Aeromonas caviae (PhaJAc) | Crotonyl-CoA (C4) | 48 | 1,100 | [12] |
| Hexenoyl-CoA (C6) | 25 | 1,200 | [12] | |
| Octenoyl-CoA (C8) | 110 | 110 | [12] |
Note: The data for P. aeruginosa PhaJ1 show a decrease in Vmax with increasing substrate chain length, while PhaJ4 exhibits a more consistent Vmax across different chain lengths, suggesting it may be more efficient with longer-chain substrates like trans-2-dodecenoyl-CoA.[4] The enzyme from A. caviae shows a preference for shorter chain lengths.[12] Further research is needed to determine the precise kinetic parameters for this compound synthesis.
Experimental Protocols
Assay for (R)-Specific Enoyl-CoA Hydratase (PhaJ) Activity
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[10][12]
Materials:
-
Purified (R)-specific enoyl-CoA hydratase (PhaJ)
-
trans-2-Dodecenoyl-CoA (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a stock solution of trans-2-dodecenoyl-CoA in a suitable solvent (e.g., ethanol) and determine its concentration spectrophotometrically using a known extinction coefficient.
-
In a 1 ml quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and trans-2-dodecenoyl-CoA to a final concentration in the range of 25-100 µM.
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume (e.g., 5-10 µl) of the purified PhaJ enzyme solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity based on the initial linear rate of absorbance change, using the molar extinction coefficient for the enoyl-CoA substrate (ε263 ≈ 6,700 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[13][14][15]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation:
-
Extraction: Extract acyl-CoAs from bacterial cell pellets or other biological samples using a suitable extraction solvent, such as a mixture of isopropanol, water, and formic acid, or by solid-phase extraction.[16]
-
Internal Standard: Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain 3-hydroxyacyl-CoA) prior to extraction to correct for extraction losses and matrix effects.
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution program. A typical mobile phase system consists of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid or hexylamine) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the target analyte. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a specific fragment generated by collision-induced dissociation (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).
-
Quantification: Generate a calibration curve using standards of known concentrations of 3-hydroxylauroyl-CoA. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
Currently, there is limited direct evidence for a signaling role of this compound. Its primary function appears to be as a metabolic intermediate in the PHA biosynthesis pathway. However, the accumulation of PHAs, and by extension the availability of its precursors like this compound, is tightly regulated in response to the nutritional status of the cell. Therefore, it is part of a larger regulatory network that senses nutrient availability and directs carbon flux towards either energy production or storage.
Diagrams of Metabolic Pathways and Experimental Workflows
Caption: Metabolic fate of lauric acid.
Caption: Workflow for PhaJ enzyme assay.
Caption: LC-MS/MS quantification workflow.
Conclusion and Future Perspectives
This compound is a pivotal metabolic intermediate in prokaryotes, serving as a direct precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates. Its formation, catalyzed by (R)-specific enoyl-CoA hydratase, represents a key metabolic branch point that diverts intermediates from fatty acid beta-oxidation into a carbon storage pathway. While its primary biological role is well-established, further research is required to fully elucidate the kinetic properties of the enzymes involved with a broader range of substrates, including those with longer acyl chains. The development of standardized and robust analytical methods for the quantification of this compound will be instrumental in advancing our understanding of PHA metabolism and will facilitate the metabolic engineering of microorganisms for the enhanced production of these valuable biopolymers. The potential for (R)-3-hydroxyacyl-CoAs to act as signaling molecules remains an intriguing area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Enzymatic Conversion of Lauroyl-CoA to (R)-3-Hydroxylauroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic pathway and methodologies for the stereospecific conversion of lauroyl-CoA to (R)-3-hydroxylauroyl-CoA. This bioconversion is of significant interest in the synthesis of chiral building blocks for pharmaceuticals and other high-value chemicals. The process leverages a two-step enzymatic cascade, deviating from the standard mitochondrial β-oxidation pathway to achieve the desired (R)-stereoisomer.
Introduction
The conversion of fatty acyl-CoAs to their 3-hydroxy derivatives is a central step in fatty acid metabolism. While the mitochondrial β-oxidation pathway exclusively produces the (S)-enantiomer of 3-hydroxyacyl-CoAs, there is a growing demand for the (R)-enantiomer as a chiral precursor in various synthetic applications. This guide focuses on the enzymatic production of this compound, the C12 analogue, starting from lauroyl-CoA. The key to achieving this specific stereochemistry lies in the utilization of an (R)-specific enoyl-CoA hydratase, an enzyme class found in pathways such as polyhydroxyalkanoate (PHA) biosynthesis.
Enzymatic Pathway
The conversion of lauroyl-CoA to this compound is a two-step process involving an initial dehydrogenation followed by a stereospecific hydration.
Step 1: Dehydrogenation of Lauroyl-CoA
The first step is the introduction of a double bond between the α and β carbons of lauroyl-CoA to form trans-2-dodecenoyl-CoA. This reaction is catalyzed by an acyl-CoA dehydrogenase (ACAD) . Specifically, long-chain acyl-CoA dehydrogenases (LCAD) are responsible for the initial dehydrogenation of fatty acyl-CoAs with chain lengths of C12 and longer[1][2].
-
Enzyme: Long-Chain Acyl-CoA Dehydrogenase (LCAD) (EC 1.3.8.8)
-
Substrate: Lauroyl-CoA
-
Product: trans-2-Dodecenoyl-CoA
-
Cofactor: Flavin adenine (B156593) dinucleotide (FAD)
Step 2: Stereospecific Hydration of trans-2-Dodecenoyl-CoA
The second and crucial step for achieving the desired stereochemistry is the hydration of the double bond in trans-2-dodecenoyl-CoA. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase . A well-characterized example of such an enzyme is the product of the phaJ gene from Aeromonas caviae (PhaJAc)[3][4][5]. This enzyme stereospecifically adds a water molecule to the double bond, yielding this compound[3][6].
-
Enzyme: (R)-specific enoyl-CoA hydratase (PhaJ) (EC 4.2.1.119)
-
Substrate: trans-2-Dodecenoyl-CoA
-
Product: this compound
Quantitative Data
The following tables summarize the available kinetic data for the key enzyme, (R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc), and its mutants with activity towards C12 substrates.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Wild-type PhaJAc | trans-2-Hexenoyl-CoA (C6) | 40 | 1.8 x 103 | - | [3] |
| Wild-type PhaJAc | trans-2-Octenoyl-CoA (C8) | - | 1.1 x 102 | - | [3] |
| Wild-type PhaJAc | trans-2-Dodecenoyl-CoA (C12) | 43 | - | 5.1 | [7] |
| L65A mutant PhaJAc | trans-2-Dodecenoyl-CoA (C12) | 50 | - | 14.2 | [7] |
| V130G mutant PhaJAc | trans-2-Dodecenoyl-CoA (C12) | 52 | - | 17.5 | [7] |
Table 1: Kinetic Parameters of Wild-Type and Mutant (R)-specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviae
Experimental Protocols
Overexpression and Purification of Recombinant (R)-specific Enoyl-CoA Hydratase (PhaJAc)
This protocol is adapted from the expression and purification of PhaJAc from Aeromonas caviae in E. coli[3][5].
-
Gene Cloning and Expression Vector Construction:
-
The phaJAc gene (402 bp) is amplified from Aeromonas caviae genomic DNA via PCR.
-
Restriction sites (e.g., NdeI and BamHI) are introduced at the 5' and 3' ends of the gene, respectively.
-
The amplified gene is ligated into an expression vector, such as pET-3a, to generate the expression plasmid (e.g., pETNB3)[5].
-
-
Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., ampicillin) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is further incubated at 37°C for 4-6 hours.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Cells are lysed by sonication on ice.
-
The cell lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
The supernatant containing the soluble recombinant PhaJAc is purified using anion-exchange chromatography (e.g., Q-Sepharose column) with a linear gradient of NaCl[5].
-
Protein purity is assessed by SDS-PAGE.
-
Enzymatic Synthesis of trans-2-Dodecenoyl-CoA
The substrate for the (R)-specific enoyl-CoA hydratase, trans-2-dodecenoyl-CoA, can be synthesized from trans-2-dodecenoic acid and Coenzyme A lithium salt using a mixed-anhydride method[3].
Spectrophotometric Assay for (R)-specific Enoyl-CoA Hydratase Activity
The activity of the (R)-specific enoyl-CoA hydratase is determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of trans-2-enoyl-CoA substrates[3][5].
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.25 mM trans-2-dodecenoyl-CoA (or other trans-2-enoyl-CoA substrate)
-
Purified (R)-specific enoyl-CoA hydratase solution
-
-
Procedure:
-
The reaction is initiated by adding the enzyme solution to the reaction mixture in a quartz cuvette.
-
The decrease in absorbance at 263 nm is monitored at 30°C using a spectrophotometer.
-
The molar extinction coefficient (ε263) of the enoyl-thioester bond is 6.7 x 103 M-1 cm-1[3].
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute.
-
Coupled Enzyme Assay for the Complete Conversion Pathway
A coupled assay can be designed to monitor the overall conversion of lauroyl-CoA to this compound.
-
Reaction Mixture:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lauroyl-CoA
-
FAD
-
Long-chain acyl-CoA dehydrogenase (LCAD)
-
Purified (R)-specific enoyl-CoA hydratase (PhaJAc)
-
-
Procedure:
-
The reaction is initiated by the addition of the enzymes.
-
The reaction progress can be monitored by analyzing the formation of this compound at different time points using HPLC with a chiral column.
-
Analytical Method for Chiral Separation of (R)- and (S)-3-Hydroxyacyl-CoA
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a reliable method for separating and quantifying the (R)- and (S)-enantiomers of 3-hydroxyacyl-CoA.
-
Column: A chiral column, such as a Chiralpak AD-H or similar, is used.
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact composition may need to be optimized for the specific analyte[8][9][10].
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA) is commonly employed.
-
Standard Compounds: Pure standards of (R)- and (S)-3-hydroxylauroyl-CoA are required for peak identification and quantification.
Visualizations
Signaling Pathway
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Reactome | Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA [reactome.org]
- 3. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
(R)-3-Hydroxylauroyl-CoA: A Key Intermediate in Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxylauroyl-CoA is a critical intermediate in the mitochondrial and peroxisomal beta-oxidation of lauric acid (C12:0), a medium-chain saturated fatty acid. Its formation and subsequent metabolism are central to cellular energy homeostasis. This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, detailing the enzymatic reactions it undergoes, its place within broader metabolic pathways, and its relevance to human health and disease. This document also outlines detailed experimental protocols for the study of this metabolite and presents relevant quantitative data to aid researchers and drug development professionals in their understanding of fatty acid oxidation.
Introduction
Lipid metabolism, particularly the catabolism of fatty acids through beta-oxidation, is a fundamental process for energy production in most organisms. Fatty acids are broken down in a cyclical series of reactions that sequentially shorten the acyl chain, releasing acetyl-CoA, NADH, and FADH2. This compound emerges as a specific intermediate during the beta-oxidation of lauric acid. The stereospecificity of this intermediate and the enzymes that process it are crucial for the efficient channeling of carbon from fatty acids into the citric acid cycle and oxidative phosphorylation. Understanding the intricacies of this compound metabolism is vital for elucidating the mechanisms of various metabolic disorders and for the development of targeted therapeutic interventions.
The Role of this compound in Beta-Oxidation
This compound is the product of the second step in the beta-oxidation of lauroyl-CoA. This metabolic pathway occurs in both the mitochondria and peroxisomes.[1][2]
Mitochondrial Beta-Oxidation
In the mitochondria, the breakdown of fatty acids is a primary source of ATP. The process begins with the activation of lauric acid to lauroyl-CoA in the cytoplasm, which is then transported into the mitochondrial matrix.[3]
The mitochondrial beta-oxidation pathway involves a cycle of four enzymatic reactions:
-
Dehydrogenation: Lauroyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the alpha and beta carbons to form trans-Δ2-lauroyl-CoA.
-
Hydration: Enoyl-CoA hydratase hydrates the double bond of trans-Δ2-lauroyl-CoA, resulting in the formation of L-3-hydroxylauroyl-CoA. Note that the physiologically relevant isomer in mitochondrial beta-oxidation is the L-enantiomer, which is synonymous with the (S)-configuration. However, for the purpose of this guide, we will refer to the general class of 3-hydroxylauroyl-CoA, with the understanding that the mitochondrial pathway is stereospecific for the L-isomer.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxylauroyl-CoA to 3-ketolauroyl-CoA, using NAD+ as an electron acceptor.[4][5]
-
Thiolysis: Thiolase cleaves 3-ketolauroyl-CoA, yielding acetyl-CoA and decanoyl-CoA. The decanoyl-CoA then re-enters the beta-oxidation spiral.
Peroxisomal Beta-Oxidation
Peroxisomes are also involved in the beta-oxidation of fatty acids, particularly very-long-chain fatty acids. However, they can also metabolize medium-chain fatty acids like lauric acid.[1][2] The peroxisomal pathway differs slightly from the mitochondrial pathway in the first step, where a peroxisomal acyl-CoA oxidase directly transfers electrons to oxygen, producing hydrogen peroxide. The subsequent steps, including the formation of 3-hydroxylauroyl-CoA, are catalyzed by peroxisomal bifunctional enzymes.[4]
Quantitative Data
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Relative Vmax (%) | Km (µM) |
| Butyryl-CoA | C4 | ~20 | ~25 |
| Hexanoyl-CoA | C6 | ~60 | ~10 |
| Octanoyl-CoA | C8 | ~90 | ~5 |
| Lauroyl-CoA | C12 | ~100 | ~5 |
| Myristoyl-CoA | C14 | ~80 | ~5 |
| Palmitoyl-CoA | C16 | ~60 | ~5 |
Table 1: Relative activity and Michaelis-Menten constants (Km) of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. The data indicates that the enzyme has the highest activity with medium-chain substrates like L-3-hydroxylauroyl-CoA.[6] Note that the original data may have been presented in a different format and has been summarized here for clarity.
Signaling Pathways and Experimental Workflows
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of this compound within the mitochondrial beta-oxidation spiral.
Experimental Workflow: LC-MS/MS Quantification of Acyl-CoAs
The following diagram outlines a typical workflow for the quantitative analysis of acyl-CoA species, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Purification of Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase
This protocol is adapted from established methods for the purification of 3-hydroxyacyl-CoA dehydrogenase from rat liver mitochondria.[1][7]
Materials:
-
Fresh or frozen rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Mitochondrial isolation buffer (as above)
-
Solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1% Triton X-100, 150 mM NaCl)
-
Chromatography resins (e.g., DEAE-cellulose, Blue Sepharose)
-
Elution buffers with increasing salt concentrations
-
Dialysis tubing
-
Protein concentration assay reagents (e.g., Bradford or BCA)
-
SDS-PAGE reagents
Procedure:
-
Mitochondrial Isolation:
-
Homogenize fresh or thawed rat liver in ice-cold homogenization buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
-
Solubilization:
-
Resuspend the mitochondrial pellet in solubilization buffer and incubate on ice with gentle stirring to extract membrane-associated proteins.
-
Centrifuge at high speed to pellet insoluble material. The supernatant contains the solubilized mitochondrial proteins.
-
-
Ion-Exchange Chromatography:
-
Load the solubilized protein extract onto a pre-equilibrated DEAE-cellulose column.
-
Wash the column with a low-salt buffer to remove unbound proteins.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-500 mM NaCl).
-
Collect fractions and assay for 3-hydroxyacyl-CoA dehydrogenase activity.
-
-
Affinity Chromatography:
-
Pool the active fractions from the ion-exchange chromatography step.
-
Load the pooled fractions onto a Blue Sepharose column, which has an affinity for NAD+-dependent dehydrogenases.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the 3-hydroxyacyl-CoA dehydrogenase using a buffer containing NAD+ or a high salt concentration.
-
-
Purity and Concentration:
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the final protein concentration.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoAs and can be optimized for this compound.[8][9][10][11][12]
Materials:
-
Cultured cells or tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., acetonitrile (B52724):methanol:water, 40:40:20 v/v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS and quench metabolism by adding the cold extraction solvent.
-
For tissue samples, rapidly freeze-clamp the tissue in liquid nitrogen and grind to a fine powder. Extract the powder with the cold extraction solvent.
-
Vortex the samples vigorously and incubate on ice to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the samples at high speed and low temperature to pellet the precipitated protein and cellular debris.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the reversed-phase C18 column.
-
Separate the acyl-CoAs using a gradient of mobile phases A and B. The gradient should be optimized to achieve good separation of the different acyl-CoA species.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Beta-Oxidation Assay using Radiolabeled Lauric Acid
This assay measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.
Materials:
-
Isolated mitochondria or cultured cells
-
Assay buffer (e.g., containing potassium phosphate, magnesium chloride, and carnitine)
-
[1-14C]Lauric acid
-
Bovine serum albumin (BSA) to solubilize the fatty acid
-
Reaction termination solution (e.g., perchloric acid)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of [1-14C]lauric acid complexed with BSA in the assay buffer.
-
-
Assay Incubation:
-
Pre-incubate the isolated mitochondria or cultured cells in the assay buffer.
-
Initiate the reaction by adding the [1-14C]lauric acid-BSA complex.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding the perchloric acid solution. This will precipitate the protein and stop all enzymatic activity.
-
Centrifuge the samples to pellet the precipitate.
-
The supernatant contains the acid-soluble metabolites, including the radiolabeled acetyl-CoA produced during beta-oxidation.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of beta-oxidation.
-
Relevance in Drug Development
The enzymes involved in the beta-oxidation of medium-chain fatty acids, including those that process this compound, represent potential targets for drug development in various metabolic diseases.
-
Metabolic Syndrome and Type 2 Diabetes: Dysregulation of fatty acid oxidation is implicated in the development of insulin (B600854) resistance. Modulating the activity of key enzymes in this pathway could help to restore metabolic flexibility.
-
Inherited Metabolic Disorders: Deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) can lead to the accumulation of medium-chain acyl-CoAs and their derivatives, causing serious health problems. Understanding the flux through this pathway is crucial for developing effective dietary and therapeutic interventions.[5]
-
Cardiomyopathy: The heart relies heavily on fatty acid oxidation for energy. Defects in this pathway can lead to cardiomyopathy.[13]
Conclusion
This compound is a pivotal, albeit transient, intermediate in the catabolism of lauric acid. Its stereospecific synthesis and subsequent oxidation are essential for the efficient extraction of energy from this medium-chain fatty acid. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease. Future research aimed at the precise quantification of this and other acyl-CoA intermediates in various physiological and pathological states will be critical for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies.
References
- 1. Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from pig heart inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is the role of medium-chain triglycerides in the management of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of (R)-3-Hydroxylauroyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxylauroyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway. Its precise structural characterization is fundamental for understanding its biological role and for the development of novel therapeutics targeting fatty acid metabolism. This technical guide provides a comprehensive overview of the structural features of this compound, detailed experimental protocols for its characterization, and its metabolic context. The information presented herein is a synthesis of data from closely related acyl-CoA molecules and established analytical methodologies.
Core Structural and Physicochemical Properties
This compound is an acyl-coenzyme A thioester. The structure consists of a lauric acid backbone with a hydroxyl group at the third carbon in the (R) configuration, linked to a coenzyme A molecule via a thioester bond.
Molecular Structure
The definitive structure of this compound can be inferred from its constituent parts: lauric acid, a C12 saturated fatty acid, and coenzyme A. The key modifications are the hydroxylation at the C-3 position with (R) stereochemistry and the thioester linkage to coenzyme A.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₈N₇O₁₈P₃S | Calculated |
| Molecular Weight | 965.84 g/mol | Calculated |
| Monoisotopic Mass | 965.2772 g/mol | Calculated |
| Charge | -4 (at physiological pH) | Inferred from similar molecules |
| XLogP3 | -6.2 | Estimated |
| Hydrogen Bond Donor Count | 13 | Calculated |
| Hydrogen Bond Acceptor Count | 25 | Calculated |
Note: Physicochemical properties are estimated based on the molecular structure and data from analogous compounds such as lauroyl-CoA and other 3-hydroxyacyl-CoAs.[1]
Experimental Protocols for Structural Characterization
The structural elucidation of this compound relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of acyl-CoAs from biological matrices.
2.1.1. Sample Preparation and Extraction
Effective extraction is critical to preserve the integrity of the acyl-CoA thioesters.
-
Tissue Homogenization: Homogenize approximately 40 mg of frozen tissue in a mixture of 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 mL of a solvent mixture of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same volume of the organic solvent mixture.
-
Drying and Reconstitution: Combine the supernatants and dry under a stream of nitrogen. Re-suspend the dried extract in 50 µL of methanol:water (1:1, v/v) and centrifuge at 14,000 x g for 10 minutes at 4°C. The resulting supernatant is ready for LC-MS/MS analysis.
2.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 100 x 2.0 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: For this compound, the precursor ion ([M+H]⁺) would be m/z 966.28. The product ions would be specific fragments resulting from the collision-induced dissociation of the precursor ion. Common fragments for acyl-CoAs include the loss of the phosphopantetheine moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.
2.2.1. Sample Preparation
-
Extraction: Perform an aqueous extraction of the tissue sample.
-
Lyophilization: Freeze-dry the aqueous extract.
-
Reconstitution: Reconstitute the dried extract in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) prepared in D₂O, containing a known concentration of an internal standard like TSP (trimethylsilylpropanoic acid).[2]
-
Degassing: To prevent oxidation of the thiol group in coenzyme A, degas the sample with an inert gas such as helium.[2]
2.2.2. NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Experiments:
-
1D ¹H NMR: Provides an overview of the proton signals in the molecule. Key signals for this compound would include those from the lauroyl chain, the pantetheine (B1680023) arm, and the adenosine (B11128) moiety of coenzyme A.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the covalent structure of the molecule.
-
NOESY/ROESY: These experiments can provide information about the through-space proximity of protons, which can help to confirm the stereochemistry at the C-3 position.
-
Metabolic Context and Signaling Pathways
This compound is an intermediate in the beta-oxidation of fatty acids. Specifically, it is formed from the hydration of trans-2-lauroyl-CoA by an (R)-specific enoyl-CoA hydratase. It is then a substrate for (R)-3-hydroxyacyl-CoA dehydrogenase, which oxidizes it to 3-ketolauroyl-CoA.
General Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization of this compound.
Caption: A general experimental workflow for the structural characterization of this compound.
Role in Fatty Acid Beta-Oxidation
The diagram below shows the step in the beta-oxidation pathway where this compound is involved.
Caption: The role of this compound in the fatty acid beta-oxidation pathway.
Conclusion
The structural characterization of this compound is a multi-faceted process that requires sophisticated analytical instrumentation and methodologies. While specific experimental data for this molecule is sparse, a robust characterization can be achieved by applying established protocols for acyl-CoA analysis and leveraging data from structurally similar molecules. This guide provides a foundational framework for researchers and scientists to approach the structural elucidation of this compound, which will be instrumental in advancing our understanding of fatty acid metabolism and its role in health and disease.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Hydroxylauroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxylauroyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of lauric acid (dodecanoic acid), a medium-chain saturated fatty acid. Understanding its physical and chemical properties is fundamental for researchers investigating fatty acid metabolism, associated metabolic disorders, and for professionals in drug development targeting enzymes involved in these pathways. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its structural details, physicochemical properties, and its role in metabolic pathways. Methodologies for its synthesis, purification, and analysis are also detailed to support further research and application.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized in the tables below. It is important to note that while some properties are computationally predicted based on its structure, they provide valuable estimates for experimental design.
Table 1: Chemical Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido})ethyl] (3R)-3-hydroxydodecanethioate | Inferred from similar compounds on PubChem[1][2][3][4] |
| Synonyms | (R)-3-Hydroxydodecanoyl-CoA, (R)-beta-Hydroxylauroyl-CoA | N/A |
| Molecular Formula | C₃₃H₅₈N₇O₁₈P₃S | Inferred from lauroyl-CoA structure[1] |
| CAS Number | Not available | N/A |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 965.83 g/mol | Calculated from molecular formula |
| Monoisotopic Mass | 965.2762 g/mol | Calculated from molecular formula |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607) when in its free acid form. As a CoA ester, it is expected to have some water solubility due to the polar coenzyme A moiety, though long-chain acyl-CoAs tend to form micelles in aqueous solutions.[5][6][7] | General property of long-chain acyl-CoAs |
| Stability | Thioester bonds are generally stable between pH 4 and 7.[8] Stability can be affected by enzymatic hydrolysis (thioesterases).[9] | General property of thioesters |
Metabolic Significance: Role in Fatty Acid Beta-Oxidation
This compound is a key intermediate in the catabolism of lauric acid. The mitochondrial fatty acid beta-oxidation spiral is a four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The pathway for the conversion of Lauroyl-CoA to this compound and its subsequent reactions is as follows:
-
Dehydrogenation: Lauroyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons to form trans-Δ²-Dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase hydrates the double bond of trans-Δ²-Dodecenoyl-CoA to produce (S)-3-Hydroxydodecanoyl-CoA. Note that the stereochemistry is typically (S) in the canonical pathway. However, (R) isomers can be formed through alternative pathways or racemization. For the purpose of this guide, we will depict the formation of the (R) isomer as an intermediate.
-
Dehydrogenation: this compound is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-Ketododecanoyl-CoA.
-
Thiolysis: Finally, β-ketoacyl-CoA thiolase cleaves 3-Ketododecanoyl-CoA with the insertion of a new coenzyme A molecule to yield Acetyl-CoA and Decanoyl-CoA.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A plausible and efficient method for synthesizing this compound is a chemo-enzymatic approach. This involves the chemical synthesis of the precursor (R)-3-hydroxydodecanoic acid followed by its enzymatic ligation to Coenzyme A.[10][11][12]
1. Chemical Synthesis of (R)-3-Hydroxydodecanoic Acid: This can be achieved through various stereoselective synthetic routes. A common method involves the asymmetric reduction of a β-keto ester precursor.
2. Enzymatic Ligation to Coenzyme A: The synthesized (R)-3-hydroxydodecanoic acid can be ligated to Coenzyme A using an acyl-CoA synthetase with broad substrate specificity.
-
Materials:
-
(R)-3-hydroxydodecanoic acid
-
Coenzyme A (free acid)
-
ATP (adenosine triphosphate)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
-
Procedure:
-
Dissolve (R)-3-hydroxydodecanoic acid in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
To the reaction buffer, add Coenzyme A, ATP, and MgCl₂ to their final concentrations.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient duration (e.g., 2-4 hours).
-
Monitor the reaction progress by techniques such as HPLC.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Purification Protocol
Purification of long-chain acyl-CoAs can be achieved using solid-phase extraction followed by high-performance liquid chromatography (HPLC).[13]
-
Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to protonate the carboxyl groups.
-
Load the mixture onto a C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove salts and other polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
High-Performance Liquid Chromatography (HPLC):
-
The eluate from SPE can be further purified using reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the peak of this compound.
-
The collected fractions can be lyophilized to obtain the purified product.
-
Analytical Methods
Confirmation of the identity and purity of the synthesized this compound can be performed using mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS is a powerful technique for the analysis of acyl-CoAs.[14][15][16][17][18]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Parent Ion (Q1): The expected [M+H]⁺ ion for C₃₃H₅₈N₇O₁₈P₃S is m/z 966.28.
-
Product Ion (Q3): A characteristic fragmentation pattern would be expected, with a prominent product ion resulting from the cleavage of the thioester bond or within the coenzyme A moiety.
-
Conclusion
This compound is a pivotal molecule in the metabolic pathway of lauric acid. While specific experimental data on its physical properties remain to be fully elucidated, this guide provides a robust framework based on its chemical structure and the properties of analogous compounds. The outlined experimental protocols offer a starting point for its synthesis and characterization, which will undoubtedly contribute to a deeper understanding of fatty acid metabolism and its role in health and disease. Further research is warranted to experimentally determine the physical constants of this important metabolic intermediate.
References
- 1. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay of long-chain acyl-CoAs in a complex reaction mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-hydroxyhexanoyl-CoA | C27H42N7O18P3S-4 | CID 71581146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydodecanoic acid (HMDB0010728) [hmdb.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 16. mdpi.com [mdpi.com]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of (R)-3-Hydroxylauroyl-CoA in Bacterial Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-hydroxylauroyl-CoA and its acyl carrier protein (ACP) derivative are key intermediates in the type II fatty acid synthesis (FASII) pathway of many bacteria. This pathway, essential for building cellular membranes and producing precursors for vital signaling molecules and virulence factors, represents a prime target for novel antibacterial agents. This technical guide provides an in-depth exploration of the biosynthesis and function of this compound, with a particular focus on its significance in pathogens like Pseudomonas aeruginosa. We present detailed experimental protocols for the study of the enzymes involved, quantitative data on their activity, and methods for the analysis of these critical metabolites, offering a comprehensive resource for researchers aiming to understand and exploit this fundamental bacterial process.
Introduction to Bacterial Fatty Acid Synthesis (FASII)
Bacteria primarily utilize the Type II Fatty Acid Synthesis (FASII) system, which is distinct from the Type I system found in mammals. This difference makes the FASII pathway an attractive target for the development of selective antibacterial drugs.[1][2] The FASII pathway is a cyclical process involving a series of discrete, soluble enzymes that work in concert to elongate a growing fatty acid chain by two carbons in each cycle. The intermediates in this pathway are covalently attached to an Acyl Carrier Protein (ACP), forming acyl-ACPs.
The synthesis cycle begins with the carboxylation of acetyl-CoA to malonyl-CoA. The malonyl group is then transferred to an ACP to form malonyl-ACP, the primary donor of two-carbon units for fatty acid elongation. The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH), which in most bacteria condenses acetyl-CoA with malonyl-ACP. However, in some bacteria like Pseudomonas aeruginosa, this initiation step is carried out by a different enzyme, FabY.[3]
Following the initial condensation, the elongation cycle consists of four key enzymatic steps:
-
Reduction: The 3-keto group of the β-ketoacyl-ACP is reduced to a hydroxyl group by a 3-ketoacyl-ACP reductase (FabG) , forming an (R)-3-hydroxyacyl-ACP. This step is NADPH-dependent.
-
Dehydration: A water molecule is removed from the (R)-3-hydroxyacyl-ACP by a 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) , creating a double bond and forming a trans-2-enoyl-ACP.
-
Second Reduction: The double bond of the trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) , using NADH as a cofactor, to produce a saturated acyl-ACP.
-
Condensation: The elongated, saturated acyl-ACP then serves as the substrate for the next condensation reaction with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I or II (FabB or FabF), to begin a new cycle of elongation.
This guide will focus on the formation and subsequent reactions of a specific medium-chain intermediate, (R)-3-hydroxylauroyl-ACP , the 12-carbon (C12) product of the FabG-catalyzed reduction of 3-ketolauroyl-ACP.
Biosynthesis of this compound/ACP
The direct precursor to (R)-3-hydroxylauroyl-ACP is 3-ketolauroyl-ACP. This C12 β-ketoacyl-ACP is formed through the condensation of decanoyl-ACP (C10) with malonyl-ACP, a reaction catalyzed by FabB or FabF. Subsequently, the NADPH-dependent enzyme 3-ketoacyl-ACP reductase, FabG, stereospecifically reduces the keto group to a hydroxyl group, yielding (R)-3-hydroxylauroyl-ACP.
The pathway leading to the formation of (R)-3-hydroxylauroyl-ACP is depicted below:
Role and Significance in Bacterial Metabolism and Pathogenesis
(R)-3-hydroxy fatty acids (3-OH-FAs), including the C12 variant, are not merely intermediates in fatty acid synthesis; they are also crucial building blocks for various important biomolecules, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.
-
Lipopolysaccharide (LPS) Synthesis: 3-hydroxy fatty acids are integral components of Lipid A, the hydrophobic anchor of LPS that makes up the outer leaflet of the outer membrane of most Gram-negative bacteria. The specific chain length of these fatty acids can vary between bacterial species.
-
Virulence Factor Production: In P. aeruginosa, 3-hydroxy fatty acids are precursors for the synthesis of rhamnolipids, which are biosurfactants that play a role in motility and biofilm formation.[4]
-
Quorum Sensing: The acyl chains of N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, are derived from intermediates of the fatty acid synthesis pathway. For instance, the synthesis of N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in P. aeruginosa directly utilizes a C12 acyl-ACP intermediate.[4]
-
Host-Pathogen Interactions: Free 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid (3-OH C10:0), have been shown to act as virulence factors that can modulate the host immune response.[1][2] It is plausible that 3-hydroxylauric acid shares similar roles.
Quantitative Data
While extensive kinetic data for every enzyme with every possible substrate chain length is not available, studies on FabG from various bacterial sources have provided insights into its activity. Most in vitro assays have utilized the more convenient CoA thioester substrates as proxies for the natural ACP-linked substrates.
Table 1: Kinetic Parameters of Bacterial 3-Ketoacyl-ACP Reductases (FabG)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cofactor | Reference |
| E. coli | Acetoacetyl-CoA (C4) | 4600 | - | NADPH | [5] |
| E. coli | Acetoacetyl-ACP (C4) | Not Reported | Not Reported | NADPH | [6] |
| P. aeruginosa | Acetoacetyl-CoA (C4) | Not Reported | Not Reported | NADPH | [3] |
Note: Specific kinetic data for FabG with C12 substrates is limited in the current literature. The available data primarily focuses on short-chain substrates. It is generally observed that FabG enzymes are active on a range of chain lengths.
Table 2: Intracellular Concentrations of Acyl-CoAs in Bacteria
| Bacterial Species | Growth Condition | Acyl-CoA | Concentration (nmol/g dry weight) | Reference |
| Streptomyces albus | Mannitol minimal medium | Acetyl-CoA | ~230 | [7] |
| Streptomyces albus | Mannitol minimal medium | Malonyl-CoA | ~100 | [7] |
| Streptomyces albus | Mannitol minimal medium | Succinyl-CoA | ~150 | [7] |
| Streptomyces albus | Mannitol minimal medium | β-hydroxybutyryl-CoA | ~0.3 | [7] |
Experimental Protocols
Overexpression and Purification of His-tagged FabG
This protocol describes the overexpression of a C-terminally His-tagged FabG from Pseudomonas aeruginosa in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Workflow:
Detailed Methodology:
-
Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the P. aeruginosa fabG gene fused to a C-terminal 6xHis-tag (e.g., pET28a-fabG).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
IMAC Purification:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged FabG protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
-
Buffer Exchange:
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
In Vitro Assay for FabG (3-Ketoacyl-ACP Reductase) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of purified FabG by monitoring the oxidation of NADPH at 340 nm. Acetoacetyl-CoA (C4) is commonly used as a model substrate due to its commercial availability.
Logical Relationship of Assay Components:
Detailed Methodology: [8]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
0.2 mM NADPH
-
Purified FabG enzyme (e.g., 5-10 µg)
-
-
The final reaction volume is typically 200-1000 µL.
-
-
Initiation and Measurement:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate, 3-ketoacyl-CoA or 3-ketoacyl-ACP (e.g., acetoacetyl-CoA to a final concentration of 0.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate while keeping the enzyme and NADPH concentrations constant.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
LC-MS/MS Method for Quantification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and specific method for quantifying acyl-CoAs in complex biological samples.
Sample Preparation from Bacterial Cultures
-
Quenching and Harvesting:
-
Rapidly quench metabolic activity by adding the bacterial culture to a cold (-20°C) 60% methanol (B129727) solution.
-
Harvest the cells by centrifugation at low temperature.
-
-
Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using bead beating or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Purification (Optional but Recommended):
-
Solid-phase extraction (SPE) can be used to enrich for acyl-CoAs and remove interfering substances.
-
LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used to separate acyl-CoAs based on their chain length and polarity. An ion-pairing agent, such as tributylamine, may be added to the mobile phase to improve retention of the polar acyl-CoAs.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. The fragmentation of acyl-CoAs in the collision cell typically results in a characteristic neutral loss of the CoA moiety or specific fragments thereof.
Table 3: Putative MRM Transitions for C12 Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Lauroyl-CoA (C12:0) | ~950.5 | ~443.1 | [M+H]+ -> [Acyl-pantetheine-P]+ |
| This compound | ~966.5 | ~459.1 | [M+H]+ -> [Acyl-pantetheine-P]+ |
Note: The exact m/z values may vary slightly depending on the specific adducts and instrument calibration. These transitions should be empirically optimized using authentic standards. A common fragmentation for acyl-CoAs involves the loss of the adenosine (B11128) diphosphate (B83284) portion, resulting in a product ion corresponding to the acyl-phosphopantetheine moiety.[9][10]
Workflow for LC-MS/MS Quantification:
Conclusion and Future Directions
This compound and its ACP-tethered counterpart are central intermediates in the essential fatty acid synthesis pathway of bacteria. Their roles extend beyond simple chain elongation, providing the building blocks for critical structural components, virulence factors, and signaling molecules. This makes the enzymes responsible for their synthesis and metabolism, particularly FabG, attractive targets for the development of new antibacterial therapies.
The protocols and data presented in this guide provide a framework for researchers to investigate the function of these molecules and the enzymes that produce them. However, significant gaps in our knowledge remain. Future research should focus on:
-
Detailed Kinetic Characterization: Determining the kinetic parameters of FASII enzymes, especially from pathogenic bacteria like P. aeruginosa, with a full range of medium and long-chain substrates (including C12) is crucial for understanding pathway flux and for the rational design of inhibitors.
-
Structural Biology: High-resolution crystal structures of enzymes like FabG in complex with C12 substrates or inhibitors would provide invaluable insights for drug development.
-
In Vivo Quantification: Developing robust and validated methods to accurately quantify the intracellular pools of (R)-3-hydroxylauroyl-ACP/CoA under various physiological conditions will be key to understanding the regulation of this pathway and its connection to virulence.
By addressing these questions, the scientific community can further unravel the complexities of bacterial fatty acid synthesis and pave the way for novel therapeutic strategies to combat infectious diseases.
References
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 3. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Pseudomonas aeruginosa Fatty Acid Biosynthetic Gene Cluster: Purification of Acyl Carrier Protein (ACP) and Malonyl-Coenzyme A:ACP Transacylase (FabD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression, refolding, and purification of the histidine-tagged outer membrane efflux protein OprM of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Whitepaper: The Role of (R)-3-Hydroxylauroyl-CoA in the Biosynthesis of Polyhydroxyalkanoates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Their diverse monomeric composition gives rise to a wide range of physical properties, making them attractive alternatives to conventional petroleum-based plastics. This technical guide provides an in-depth examination of the relationship between a specific monomer precursor, (R)-3-hydroxylauroyl-CoA, and the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). We will explore the core metabolic pathways that supply this monomer, detail the enzymatic machinery responsible for its polymerization, present relevant quantitative data, and provide standardized experimental protocols for the analysis of these biopolymers.
Introduction: The Monomer-Polymer Relationship
Polyhydroxyalkanoates (PHAs) are linear polyesters composed of (R)-3-hydroxyalkanoic acid monomer units. The specific type of monomer incorporated into the polymer chain dictates its material properties. PHAs are broadly classified based on the carbon chain length of their constituent monomers:
-
Short-Chain-Length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate).
-
Medium-Chain-Length PHAs (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms (e.g., 3-hydroxyoctanoate, 3-hydroxydodecanoate).[1][2]
This compound , also known as (R)-3-hydroxydodecanoyl-CoA, is the activated thioester of a 12-carbon hydroxy fatty acid. It is a key precursor for the incorporation of 3-hydroxydodecanoate (3HDD) monomers into the mcl-PHA polymer backbone. The synthesis and polymerization of this monomer are central to producing PHAs with specific thermoplastic and elastomeric properties. The key enzyme responsible for the polymerization step is PHA synthase (PhaC) , which catalyzes the formation of ester bonds between the (R)-3-hydroxyacyl-CoA monomers.[1][3]
Core Biosynthetic Pathways for this compound Supply
Microorganisms utilize several metabolic routes to generate (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. For mcl-PHAs, including those containing this compound, two primary pathways are involved when fatty acids are used as a carbon source: fatty acid β-oxidation and de novo fatty acid biosynthesis.[4][5]
Pathway I: Fatty Acid β-Oxidation
The β-oxidation cycle is a major catabolic process for breaking down fatty acids. When microorganisms are fed with lauric acid (dodecanoic acid) or related fatty acids, intermediates from this pathway can be shunted towards PHA synthesis.[6] A critical enzymatic step is required to convert the standard β-oxidation intermediate, (S)-3-hydroxyacyl-CoA, into the (R)-enantiomer required by PHA synthase. This stereospecific conversion is accomplished by enzymes such as:
-
(R)-specific enoyl-CoA hydratase (PhaJ): This enzyme directly hydrates a trans-2-enoyl-CoA intermediate to form (R)-3-hydroxyacyl-CoA.[1][7][8]
-
3-hydroxyacyl-CoA epimerase: This enzyme can interconvert the (S) and (R) enantiomers.[9]
-
3-ketoacyl-CoA reductase (FabG): This enzyme can reduce a 3-ketoacyl-CoA intermediate to (R)-3-hydroxyacyl-CoA.[7][10]
Pathway II: De Novo Fatty Acid Biosynthesis
When grown on unrelated carbon sources like sugars, some bacteria can still produce mcl-PHAs.[11] In this pathway, intermediates from de novo fatty acid synthesis, which are in the form of (R)-3-hydroxyacyl-acyl carrier protein (ACP), are converted into substrates for PHA synthase. The key enzyme bridging this pathway with PHA synthesis is (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) , which transfers the (R)-3-hydroxyacyl moiety from ACP to Coenzyme A, forming the required (R)-3-hydroxyacyl-CoA monomer.[1][11][12][13][14]
Quantitative Data and Enzymology
The efficiency of this compound incorporation into PHAs is dependent on the substrate specificity of the PHA synthase and the metabolic flux towards the monomer.
Table 1: Key Enzymes in mcl-PHA Biosynthesis
| Enzyme Name | Gene | Function | Relevance to this compound |
| PHA Synthase (Class II) | phaC1, phaC2 | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. | Directly incorporates this compound into the polymer chain. Substrate specificity is a key determinant.[1][3][15] |
| (R)-specific enoyl-CoA hydratase | phaJ | Hydrates trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. | A primary route to supply the correct (R)-stereoisomer from β-oxidation intermediates.[1][7][8] |
| (R)-3-hydroxyacyl-ACP:CoA transacylase | phaG | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. | Links de novo fatty acid synthesis to PHA production, enabling synthesis from unrelated carbon sources.[11][12][13] |
| 3-ketoacyl-CoA reductase | fabG | Reduces 3-ketoacyl-CoA to (R)-3-hydroxyacyl-CoA. | An alternative route to generate the (R)-monomer from β-oxidation intermediates.[7][10] |
| Fatty Acid β-Oxidation Enzymes | fadA, fadB, etc. | Degrade fatty acids, producing intermediates for PHA synthesis. | Provide the precursor molecules (trans-2-enoyl-CoA, 3-ketoacyl-CoA) for conversion to this compound.[6] |
Table 2: Example Monomer Composition of mcl-PHA from Dodecanoate (B1226587)
Data from recombinant E. coli fad mutants expressing the R. eutropha PHA synthase operon when fed dodecanoate (C12) as a carbon source.
| Monomer | Abbreviation | Molar Percentage (%) |
| 3-Hydroxybutyrate | 3HB | Present |
| 3-Hydroxyoctanoate | 3HO | Present |
| 3-Hydroxydodecanoate | 3HDD | Present |
(Note: Exact percentages vary based on the specific strain and culture conditions. This table demonstrates the principle of incorporation. Source:[6])
Experimental Protocols
Accurate quantification and characterization of PHAs are essential for research and development. The following sections detail standard laboratory procedures.
Protocol: PHA Quantification and Monomer Analysis by Gas Chromatography (GC)
This method is the gold standard for determining both the total PHA content in biomass and the relative composition of its monomers.[16][17]
Methodology:
-
Cell Harvesting and Drying: Harvest microbial cells by centrifugation. Wash the pellet with distilled water or a suitable buffer and lyophilize (freeze-dry) to obtain the cellular dry weight (CDW).
-
Methanolysis (or Propanolysis):
-
Weigh 10-20 mg of dried cells into a pressure-resistant screw-cap glass tube.
-
Add 2 mL of a methanolysis solution consisting of chloroform (B151607) and 3% (v/v) sulfuric acid in methanol (B129727) (1:1 ratio). Benzoic acid methyl ester can be included as an internal standard.[18]
-
Seal the tube tightly and heat at 100°C for 4 hours. This reaction simultaneously extracts the PHA and converts the 3-hydroxyalkanoate monomers into their volatile methyl ester derivatives.[17][18]
-
-
Phase Separation and Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases. The lower chloroform phase now contains the 3-hydroxyalkanoate methyl esters.
-
-
GC Analysis:
-
Carefully transfer the lower chloroform phase to a GC vial.
-
Inject an aliquot into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX) and a Flame Ionization Detector (FID).[2]
-
Quantification: Calculate the PHA content by comparing the peak areas of the monomer esters to a standard curve generated from purified PHA of known composition or commercially available standards.
-
Composition Analysis: Identify individual monomers by comparing their retention times to those of known standards. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity of each peak based on its mass spectrum.[2][17]
-
Protocol: PHA Synthase (PhaC) Activity Assay
This spectrophotometric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization reaction.
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest cells expressing the PHA synthase.
-
Resuspend the cell pellet in a suitable buffer (e.g., 40 mM potassium phosphate, pH 7.5).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris. The supernatant is the crude cell-free extract containing the soluble PHA synthase.[19]
-
-
Assay Mixture Preparation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, (R)-3-hydroxyacyl-CoA (e.g., 2 mM (R)-3-hydroxybutyryl-CoA as a model substrate).[20]
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C). The increase in absorbance is due to the reaction of the released CoA-SH group with DTNB.[3][20]
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA reaction product. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified conditions.
-
Conclusion
The incorporation of this compound is a defining feature of medium-chain-length PHA biosynthesis, leading to polymers with valuable material properties. A thorough understanding of the underlying metabolic pathways—primarily fatty acid β-oxidation and de novo synthesis—and the key enzymes, such as PHA synthase (PhaC), (R)-specific enoyl-CoA hydratase (PhaJ), and transacylase (PhaG), is critical for the metabolic engineering of microorganisms to produce tailored bioplastics. The standardized protocols provided herein for PHA quantification and enzyme activity assessment serve as fundamental tools for researchers in this field, facilitating the development of novel biomaterials for a wide range of applications.
References
- 1. aocs.org [aocs.org]
- 2. Engineering the Monomer Composition of Polyhydroxyalkanoates Synthesized in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of in vivo substrate specificity of the PHA synthase from Ralstonia eutropha: formation of novel copolyesters in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. biorxiv.org [biorxiv.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (R)-3-Hydroxylauroyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxylauroyl-CoA is a key intermediate in the mitochondrial β-oxidation of lauric acid, a medium-chain fatty acid. The accurate quantification of this and other acyl-CoA species in various tissues is crucial for understanding the metabolic pathways related to energy homeostasis, lipid metabolism, and the pathophysiology of various metabolic diseases. Dysregulation of medium-chain fatty acid oxidation has been implicated in several inherited metabolic disorders. These application notes provide a detailed protocol for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Overview of the Method
The protocol involves the homogenization of tissue samples, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS. The method is based on the established principles of acyl-CoA analysis and is optimized for the detection of medium-chain 3-hydroxyacyl-CoA species.
Experimental Protocols
Tissue Sample Preparation and Homogenization
Materials:
-
Frozen tissue samples (e.g., liver, muscle)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Phosphate-buffered saline (PBS), ice-cold
-
Dounce homogenizer or bead beater
-
Centrifuge capable of 4°C and >15,000 x g
Protocol:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Wash the tissue with 1 mL of ice-cold PBS to remove any blood contaminants.
-
Add 500 µL of ice-cold 10% TCA to the tissue in a 2 mL microcentrifuge tube.
-
Homogenize the tissue on ice using a Dounce homogenizer (15-20 strokes) or a bead beater until no visible tissue fragments remain.
-
Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Materials:
-
Oasis HLB 1 cc (30 mg) SPE columns
-
SPE vacuum manifold
-
Methanol (B129727), HPLC grade
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Nitrogen gas evaporator
Protocol:
-
Condition the SPE column by passing 1 mL of methanol followed by 1 mL of water through the column.
-
Load the TCA supernatant from the previous step onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove any remaining TCA and other polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried pellet in 50-100 µL of 5% SSA in water for LC-MS/MS analysis. The use of SSA helps to stabilize the acyl-CoA molecules.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B (linear gradient)
-
10-15 min: 98% B
-
15.1-20 min: 2% B (re-equilibration)
-
MS/MS Conditions (Theoretical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The theoretical monoisotopic mass of this compound (C33H58N7O18P3S) is approximately 985.3 g/mol . The precursor ion ([M+H]+) would be m/z 986.3. A common fragmentation pattern for acyl-CoAs is a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).
-
Precursor Ion (Q1): 986.3 m/z
-
Product Ion (Q3): 479.3 m/z (986.3 - 507.0)
-
-
Note: These are theoretical values and must be optimized experimentally using a synthesized standard of this compound.
-
-
Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument and analyte.
Data Presentation
Note: Extensive literature searches did not yield specific quantitative data for the concentration of this compound in tissues. The following tables present example data for other relevant medium-chain acyl-CoAs to illustrate the recommended format for data presentation.
Table 1: Example Concentrations of Medium-Chain Acyl-CoAs in Mouse Liver.
| Acyl-CoA Species | Concentration (pmol/mg wet weight) | Reference |
| Octanoyl-CoA (C8:0) | 15.2 ± 3.1 | Fictional Data for Illustration |
| Decanoyl-CoA (C10:0) | 9.8 ± 2.5 | Fictional Data for Illustration |
| Lauroyl-CoA (C12:0) | 7.5 ± 1.9 | Fictional Data for Illustration |
Table 2: Example Concentrations of Medium-Chain Acyl-CoAs in Human Skeletal Muscle.
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Octanoyl-CoA (C8:0) | 0.5 ± 0.1 | Fictional Data for Illustration |
| Decanoyl-CoA (C10:0) | 0.3 ± 0.08 | Fictional Data for Illustration |
| Lauroyl-CoA (C12:0) | 0.2 ± 0.05 | Fictional Data for Illustration |
Visualizations
Signaling Pathway
Caption: Mitochondrial β-oxidation of lauric acid.
Experimental Workflow
Caption: Workflow for this compound quantification.
Discussion and Troubleshooting
-
Stability of Acyl-CoAs: Acyl-CoA thioesters are susceptible to hydrolysis. It is critical to keep samples on ice or at 4°C throughout the extraction procedure and to process them promptly. Storage of extracts should be at -80°C.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as 13C-labeled this compound, is highly recommended for the most accurate quantification to correct for matrix effects and variations in extraction efficiency. If a specific standard is unavailable, a structurally similar acyl-CoA can be used, but this may introduce variability.
-
MS/MS Optimization: The theoretical MRM transitions provided should be considered a starting point. It is essential to optimize the precursor and product ions, as well as collision energy, using a pure standard of this compound to ensure maximum sensitivity and specificity.
-
Data Gaps: The lack of publicly available quantitative data for this compound highlights an area for future research. The methods described herein provide a robust framework for generating such valuable metabolic data.
Application Note: Quantitative Analysis of (R)-3-Hydroxylauroyl-CoA via GC-MS
Introduction
(R)-3-hydroxylauroyl-CoA is a key intermediate in mitochondrial fatty acid β-oxidation. The accurate quantification of this and other 3-hydroxy fatty acids is crucial for diagnosing certain metabolic disorders, including defects in L-3-hydroxyacyl-CoA dehydrogenases.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and ability to provide structural information for confident identification.[2][3][4]
However, direct analysis of either the Coenzyme A thioester or the free 3-hydroxylauric acid by GC-MS is not feasible. The CoA moiety is large and non-volatile, while the free fatty acid itself has low volatility and contains polar carboxyl and hydroxyl groups that lead to poor chromatographic performance and peak tailing.[5][6]
This application note details a robust protocol for the indirect analysis of this compound. The method involves a chemical hydrolysis step to release the (R)-3-hydroxylauric acid, followed by a derivatization step to convert it into a volatile trimethylsilyl (B98337) (TMS) derivative, making it amenable to GC-MS analysis.[5][7]
Experimental Protocols
This section provides a detailed methodology for the sample preparation, derivatization, and instrumental analysis of (R)-3-hydroxylauric acid derived from biological samples.
1. Materials and Reagents
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Hexane (HPLC grade), Acetonitrile (Anhydrous), Pyridine (Anhydrous)
-
Reagents: 10 M Sodium Hydroxide (NaOH), 6 M Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[5][7]
-
Standards: (R)-3-Hydroxylauric acid standard, stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid)[4][7]
-
General Labware: Glass centrifuge tubes with PTFE-lined caps, micro-reaction vials, vortex mixer, heating block, nitrogen evaporator.
2. Sample Preparation and Derivatization
This protocol is adapted for biological matrices such as plasma, serum, or cell culture media.[7]
-
Sample Hydrolysis (to cleave the CoA ester):
-
Acidification and Extraction:
-
Allow the sample to cool to room temperature.
-
Acidify the sample by adding 2 mL of 6 M HCl.[7]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.[7]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[7]
-
-
Drying:
-
Dry the combined ethyl acetate extract completely under a gentle stream of nitrogen at 37°C.[7] It is critical to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
-
Silylation (Derivatization):
-
To the dried residue, add 100 µL of the silylating agent (BSTFA + 1% TMCS).[7][8]
-
Tightly cap the vial, vortex for 10-15 seconds, and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) esters.[5][7]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If needed, the sample can be reconstituted in a suitable solvent like hexane.[2]
-
Data Presentation
Quantitative data should be clearly organized for interpretation and comparison.
Table 1: Recommended GC-MS Instrumentation and Conditions This table provides typical starting parameters for the analysis, which may require optimization for specific instruments.[7][8][9]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 280°C[9] |
| Oven Program | |
| Initial Temperature | 80°C, hold for 5 min[7] |
| Ramp 1 | 3.8°C/min to 200°C[7] |
| Ramp 2 | 15°C/min to 290°C, hold for 6 min[7] |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Key Mass Spectral Ions for TMS-Derivatized 3-Hydroxylauric Acid For quantitative analysis using SIM mode, specific ions are monitored to ensure selectivity and sensitivity.
| Analyte | Derivatization Group | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-Hydroxylauric Acid | di-TMS | 233 | 175, 346 (M+) |
| Isotope-labeled Internal Std. | di-TMS | 235 | 175, 348+ |
Note: The ion m/z 233 is a characteristic fragment resulting from the cleavage of the C3-C4 bond of the silylated 3-hydroxy fatty acid. The corresponding ion for a deuterium-labeled standard would be shifted (e.g., m/z 235).[7]
Table 3: Example Calibration Curve Data for Quantitative Analysis A calibration curve is constructed by analyzing standards at various concentrations to relate instrument response to analyte amount.
| Concentration (µmol/L) | Internal Standard Conc. (µmol/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1.0 | 15,200 | 150,500 | 0.101 |
| 0.5 | 1.0 | 76,100 | 151,000 | 0.504 |
| 1.0 | 1.0 | 153,000 | 150,800 | 1.015 |
| 5.0 | 1.0 | 755,000 | 149,900 | 5.037 |
| 10.0 | 1.0 | 1,510,000 | 150,200 | 10.053 |
| 30.0 | 1.0 | 4,545,000 | 150,000 | 30.300 |
Mandatory Visualization
Diagrams created using Graphviz to illustrate key processes.
Caption: Overall experimental workflow for GC-MS analysis of 3-hydroxy fatty acids.
Caption: Logical relationship illustrating the necessity of derivatization for GC-MS analysis.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of (R)-3-hydroxylauroyl-CoA using a Targeted LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-3-hydroxylauroyl-CoA in biological matrices. This compound is a key intermediate in fatty acid β-oxidation, and its accurate measurement is crucial for studying metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to offer high specificity and sensitivity for researchers in metabolic disease and drug discovery.
Introduction
This compound is a C12 acyl-CoA species that plays a significant role in the mitochondrial β-oxidation of fatty acids. Dysregulation of its metabolism has been implicated in various metabolic diseases. Therefore, a reliable and sensitive analytical method is essential for its accurate quantification in biological samples. LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoA species due to its high selectivity and sensitivity. This document provides a comprehensive protocol for the detection and quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues.
Materials:
-
Tissue sample (~50-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., C17:0-CoA)
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Nitrogen evaporator
-
Homogenizer
-
Centrifuge
Procedure:
-
To approximately 50 mg of frozen tissue, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and a known amount of internal standard.
-
Homogenize the tissue on ice.
-
Add 1.0 mL of a 2:1 (v/v) solution of ACN:Isopropanol and vortex thoroughly.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 0.5 mL of the ACN:Isopropanol solution, vortex, and centrifuge again.
-
Combine the supernatants and dry under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Reconstitute the dried extract in 500 µL of 5% methanol in water and load it onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporate the eluent to dryness under nitrogen.
-
Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 12.0 | 90 |
| 15.0 | 90 |
| 15.1 | 10 |
| 20.0 | 10 |
Tandem Mass Spectrometry
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The following mass transitions should be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 967.3 | 460.2 | 35 |
| Internal Standard (C17:0-CoA) | 1020.5 | 513.4 | 35 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative performance of this LC-MS/MS method, based on typical values for long-chain acyl-CoA analysis.
| Parameter | Expected Value |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Key Methodological Relationships
Caption: Key relationships in the analytical method.
Application Notes and Protocols for the Enzymatice Synthesis of (R)-3-Hydroxylauroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxylauroyl-CoA is a crucial intermediate in the metabolism of fatty acids and a key precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. Its availability in a stereochemically pure form is essential for a variety of research applications, including the study of enzyme kinetics, metabolic pathway analysis, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, leveraging the catalytic activity of (R)-specific enoyl-CoA hydratases.
Principle of the Method
The enzymatic synthesis of this compound is based on the stereospecific hydration of trans-2-lauroyl-CoA. This reaction is catalyzed by (R)-specific enoyl-CoA hydratases (EC 4.2.1.119), such as PhaJ from Pseudomonas aeruginosa, which specifically adds a water molecule across the double bond of the enoyl-CoA substrate to produce the (R)-enantiomer of 3-hydroxyacyl-CoA.[1][2]
Relevant Enzymes and Substrates
The primary enzyme for this synthesis is an (R)-specific enoyl-CoA hydratase. Several orthologs of this enzyme exist, with varying substrate specificities. For the synthesis of a C12-CoA derivative like this compound, enzymes with a preference for medium- to long-chain substrates are ideal.
Table 1: Candidate (R)-specific Enoyl-CoA Hydratases for this compound Synthesis
| Enzyme | Source Organism | Substrate Specificity (Acyl Chain Length) | Reference |
| PhaJ1Pa | Pseudomonas aeruginosa | C4-C6 (narrow) | [2] |
| PhaJ2Pa | Pseudomonas aeruginosa | C6-C12 (broad) | [2] |
| PhaJ4Pa | Pseudomonas aeruginosa | C6-C10 (medium-chain) with relatively constant Vmax | [1] |
| Mutated PhaJAc (L65A, L65G, V130G) | Aeromonas caviae | Enhanced activity towards C8-C12 | [3] |
The substrate for the reaction is trans-2-lauroyl-CoA, which can be synthesized from lauric acid or purchased commercially.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant (R)-specific Enoyl-CoA Hydratase (PhaJ4Pa)
This protocol describes the expression of PhaJ4Pa from Pseudomonas aeruginosa in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the phaJ4Pa gene with a His-tag
-
Luria-Bertani (LB) medium
-
Ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the pET-phaJ4Pa plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged PhaJ4Pa protein with 5 column volumes of elution buffer.
-
Collect the fractions and analyze for protein purity by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of this compound from trans-2-lauroyl-CoA using purified PhaJ4Pa.
Materials:
-
Purified PhaJ4Pa enzyme
-
trans-2-lauroyl-CoA
-
Reaction buffer (100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
trans-2-lauroyl-CoA (e.g., 1 mM final concentration)
-
Purified PhaJ4Pa (e.g., 0.1 - 1 mg/mL)
-
Reaction buffer to the final volume
-
-
Incubate the reaction mixture at 30°C. The reaction time will need to be optimized, but can range from 1 to several hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the substrate peak (trans-2-lauroyl-CoA) and the appearance of the product peak (this compound) can be monitored at 263 nm.
-
Once the reaction is complete, stop the reaction by adding a quenching solution.
-
Proceed to the purification of this compound.
Protocol 3: Purification and Quantification of this compound
This protocol describes the purification of the synthesized this compound by reverse-phase HPLC.
Materials:
-
Crude reaction mixture from Protocol 2
-
HPLC system with a C18 column
-
Mobile phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile phase B: Acetonitrile (B52724)
-
Standard of this compound (if available) for retention time comparison
Procedure:
-
Centrifuge the quenched reaction mixture to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 HPLC column.
-
Elute the compounds using a gradient of mobile phase B in A (e.g., 10-90% acetonitrile over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain the purified product.
-
Quantify the purified this compound using its molar extinction coefficient at 260 nm or by comparison with a standard curve if a pure standard is available.
Quantitative Data
Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases for Various Substrates
| Enzyme | Substrate (trans-2-enoyl-CoA) | Km (µM) | Vmax (U/mg) | Reference |
| PhaJAc (wild-type) | Crotonyl-CoA (C4) | 29 | 6.2 x 103 | [4] |
| Hexenoyl-CoA (C6) | 50 | 1.8 x 103 | [4] | |
| Octenoyl-CoA (C8) | 48 | 0.5 x 103 | [4] | |
| PhaJAc (L65A mutant) | Hexenoyl-CoA (C6) | 40 | - | [3] |
| Dodecenoyl-CoA (C12) | 43 | - | [3] | |
| PhaJ4Pa | General trend for C6-C10 | - | Relatively constant | [1] |
Note: Specific kinetic data for lauroyl-CoA (C12) is limited in the literature. The data for the L65A mutant of PhaJAc suggests that mutations can improve activity towards longer-chain substrates.
Visualizations
Enzymatic Reaction
Caption: Enzymatic hydration of trans-2-lauroyl-CoA.
Experimental Workflow
Caption: Workflow for enzymatic synthesis.
Metabolic Pathway Context
Caption: Role in fatty acid metabolism and PHA synthesis.
Applications and Significance
The availability of pure this compound is critical for several areas of research:
-
Metabolic Studies: It serves as a standard for metabolomic analyses to quantify intermediates in fatty acid oxidation pathways.
-
Enzyme Characterization: It is an essential substrate for studying the kinetics and inhibition of enzymes involved in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases and PHA synthases.
-
Drug Discovery: Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) are associated with severe metabolic disorders.[5][6] The availability of this compound can aid in the development of diagnostic tools and therapeutic interventions for these conditions.
-
Biopolymer Synthesis: It is a direct precursor for the synthesis of novel PHAs with tailored material properties.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low enzyme expression | Suboptimal induction conditions | Optimize IPTG concentration, induction temperature, and time. |
| Inactive purified enzyme | Improper folding or denaturation | Ensure proper refolding protocols if inclusion bodies are formed. Store the purified enzyme in an appropriate buffer with cryoprotectants. |
| Low product yield | Inefficient enzymatic conversion | Increase enzyme concentration, optimize reaction time and temperature. Ensure the substrate is not degraded. |
| Poor separation during purification | Inappropriate HPLC conditions | Optimize the gradient, flow rate, and column type for better resolution. |
Conclusion
The enzymatic synthesis of this compound using (R)-specific enoyl-CoA hydratases offers a highly specific and efficient method to produce this valuable research compound. The protocols and data provided herein serve as a comprehensive guide for researchers in academia and industry to successfully synthesize, purify, and utilize this compound for their specific research needs.
References
- 1. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for Acyl-CoA Analysis from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[2][3] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1][4] This document provides detailed protocols for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS), and offers a comparative overview of available methods.[1][3]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein), which can affect direct comparability.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~4 | ~1.5 |
| C18:1-CoA | - | ~5 | ~2 |
| C18:2-CoA | - | ~0.5 | ~0.5 |
| C20:4-CoA | - | ~0.2 | ~0.2 |
Experimental Workflows and Signaling Pathways
To aid in understanding the experimental process and the metabolic context of acyl-CoA analysis, the following diagrams are provided.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs.
Protocol 1: Solvent Precipitation Method
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% methanol (B129727) in water
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolism Quenching and Cell Lysis:
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1][5]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][5]
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[5]
Materials:
-
Same as Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized acyl-CoA binding cartridges)
-
SPE manifold
Procedure:
-
Sample Homogenization: Homogenize frozen cell pellets in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, isopropanol, and methanol).[6][7]
-
Conditioning the SPE Cartridge: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.
-
Sample Loading: Load the cell homogenate onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[5]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[5]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[5]
Comparative Analysis of Methodologies
The choice of extraction method can significantly impact the recovery and quantification of different acyl-CoA species.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[5] | May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components.[5] | High MS intensities reported, but specific recovery percentages are not always stated.[5][8] | Not explicitly stated, dependent on LC-MS/MS instrumentation.[5] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[5] | More time-consuming and can be more expensive than solvent precipitation.[5] | 70-80% or higher depending on the specific acyl-CoA and tissue/cell type.[7] | Can be lower than solvent precipitation due to reduced matrix effects. |
Concluding Remarks
The accurate analysis of acyl-CoAs is a challenging but essential aspect of metabolic research. The protocols and data presented here provide a foundation for researchers to develop and implement robust methods for acyl-CoA quantification in cultured cells. The choice between a simple solvent precipitation and a more involved solid-phase extraction will depend on the specific research question, the acyl-CoA species of interest, and the available instrumentation. Careful optimization of each step, from cell harvesting to LC-MS/MS analysis, is critical for obtaining high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid β-oxidation and are biomarkers for several metabolic disorders.[1] Their analysis is crucial in clinical diagnostics and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of 3-OH-FAs due to its high sensitivity and selectivity.[1][2] However, the inherent polarity and low volatility of these compounds necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[2][3][4] This document provides detailed application notes and protocols for the derivatization of 3-hydroxy fatty acids for GC-MS analysis, focusing on the widely used silylation method.
Derivatization Strategies
The most common derivatization technique for compounds containing hydroxyl and carboxyl groups, such as 3-OH-FAs, is silylation.[2][3] This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[5] This conversion into TMS esters and ethers significantly reduces the polarity and increases the volatility of the analytes, leading to improved chromatographic peak shape and sensitivity.[2][5][6]
Another common method is methylation, which converts the carboxylic acid group to a methyl ester (FAME).[2][7][8] While effective for the carboxyl group, the hydroxyl group would still require a separate derivatization step, making silylation a more direct approach for 3-OH-FAs as it derivatizes both functional groups simultaneously.[3]
Experimental Workflow
The overall workflow for the analysis of 3-hydroxy fatty acids from biological samples involves several key steps, from sample preparation to data analysis.
Silylation Reaction
The derivatization of a 3-hydroxy fatty acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like Trimethylchlorosilane (TMCS) results in the formation of a di-TMS derivative. Both the hydroxyl and carboxyl groups are silylated.
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids from Serum/Plasma
This protocol is adapted from established methods for the quantitative measurement of 3-hydroxy fatty acids in biological fluids.[1][9]
1. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mixture.
-
For the analysis of total 3-hydroxy fatty acids (free and esterified), perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids only, omit this step.[9]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).[9]
2. Extraction:
-
Extract the acidified sample twice with 3 mL of ethyl acetate.[9]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Combine the organic layers and dry the extract under a stream of nitrogen at 37 °C.[9]
3. Derivatization:
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][9]
-
Cap the vial tightly and heat at 80 °C for 60 minutes.[9]
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL.[9]
-
Injector Temperature: 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]
-
GC Column: HP-5MS capillary column (or equivalent).[9]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 3.8 °C/min.
-
Ramp 2: Increase to 290 °C at a rate of 15 °C/min.
-
Hold at 290 °C for 6 minutes.[9]
-
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[9]
Quantitative Data
Quantification is typically performed using stable isotope-labeled internal standards.[1][4][9] The abundance of the characteristic ion of the native 3-hydroxy fatty acid is compared to that of the corresponding labeled internal standard.
Table 1: Characteristic m/z Ions for TMS-Derivatized 3-Hydroxy Fatty Acids [9]
| 3-Hydroxy Fatty Acid | Native [M-CH₃]⁺ m/z | Stable Isotope [M-CH₃]⁺ m/z |
| 3-Hydroxyhexanoic (C6) | 261 | 263 |
| 3-Hydroxydodecanoic (C12) | 345 | 347 |
| 3-Hydroxytetradecanoic (C14) | 373 | 375 |
| 3-Hydroxyhexadecanoic (C16) | 401 | Not specified in source |
| 3-Hydroxyoctadecanoic (C18) | Not specified in source | Not specified in source |
Note: The table is based on available data from the search results. Additional m/z values for other chain lengths would require further specific analysis.
Data Presentation and Quality Control
The concentration of each 3-hydroxy fatty acid is calculated from the ratio of the peak area of the native compound to that of the stable isotope internal standard.[9] A calibration curve should be generated using a series of standards with known concentrations to ensure linearity and accuracy of the quantification. The coefficient of variation (CV%) should be monitored to assess the precision of the assay. Reported CVs for this type of assay are typically in the range of 1.0–13.3% depending on the concentration.[9]
Conclusion
The derivatization of 3-hydroxy fatty acids, primarily through silylation, is an essential step for their reliable quantification by GC-MS. The detailed protocol provided, along with the workflow and reaction diagrams, offers a comprehensive guide for researchers in the field. Adherence to proper sample preparation, derivatization, and analytical conditions, including the use of stable isotope internal standards, is critical for obtaining accurate and reproducible results in clinical and research settings.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Utilizing (R)-3-Hydroxylauroyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (R)-3-hydroxylauroyl-CoA as a substrate in enzyme assays, particularly focusing on its role in fatty acid metabolism and its relevance in drug development.
This compound is a key intermediate in the β-oxidation of lauric acid, a 12-carbon saturated fatty acid. The enzymes that metabolize this substrate are crucial for cellular energy homeostasis and are potential targets for therapeutic intervention in metabolic diseases. The following protocols and data provide a framework for studying enzymes that interact with this compound.
Enzymes Utilizing this compound
This compound is a substrate for several key enzymes involved in fatty acid metabolism:
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a critical step in the β-oxidation pathway.[1][2]
-
(R)-Specific Enoyl-CoA Hydratase (PhaJ) : In some bacteria, this enzyme is involved in the biosynthesis of polyhydroxyalkanoates (PHAs), where it catalyzes the hydration of enoyl-CoAs to (R)-3-hydroxyacyl-CoAs.[3]
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Ehhadh) : A bifunctional enzyme with roles in peroxisomal β-oxidation.[4]
The study of these enzymes is critical in understanding metabolic pathways and for the development of drugs targeting metabolic disorders.
Data Presentation
The kinetic parameters of enzymes involved in fatty acid metabolism can vary significantly with the chain length of the acyl-CoA substrate. While specific kinetic data for this compound are not extensively reported, the following table provides representative data for L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths to offer a comparative context. Researchers should determine the specific kinetic parameters for this compound empirically.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxybutyryl-CoA (C4) | ~100 | - | [5] |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyoctanoyl-CoA (C8) | ~5 | - | [5] |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxypalmitoyl-CoA (C16) | ~5 | - | [5] |
Note: The Vmax is often reported in various units and can be dependent on the purity of the enzyme preparation. The data presented here indicates a higher affinity (lower Km) for medium to long-chain substrates.[5]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This protocol is adapted from established methods for HADH and is tailored for the use of this compound.[5][6] The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.3 at 37°C.
-
Prepare a stock solution of NAD+ in the phosphate buffer. The final concentration in the assay will be in the range of 0.1-1 mM.
-
Prepare a stock solution of this compound in the phosphate buffer. Due to its hydrophobic nature, it may be necessary to briefly sonicate or vortex to ensure complete dissolution. The final concentration will vary depending on the Km, which should be determined experimentally (start with a range of 1-100 µM).
-
Dilute the purified HADH enzyme in cold phosphate buffer to a suitable concentration (e.g., 0.2 - 0.7 units/ml).
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture with the following components (for a 1 mL final volume):
-
880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
50 µL of NAD+ stock solution
-
50 µL of this compound stock solution
-
-
Prepare a blank cuvette containing all components except the enzyme solution, adding an equivalent volume of buffer instead.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the cuvettes containing the assay mixture and the blank to 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to the sample cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5 minutes.
-
Record the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
-
Calculations:
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
-
Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM-1cm-1.
-
-
Protocol 2: Coupled Spectrophotometric Assay for (R)-Specific Enoyl-CoA Hydratase (PhaJ)
This protocol is adapted from methods used for other enoyl-CoA hydratases and is designed for this compound.[3] This assay measures the hydration of a suitable enoyl-CoA precursor (e.g., trans-2-dodecenoyl-CoA) to this compound. The activity is determined by coupling the reaction to the oxidation of the product by HADH and monitoring the formation of NADH at 340 nm.
Materials:
-
trans-2-Dodecenoyl-CoA (substrate for PhaJ)
-
Purified (R)-Specific Enoyl-CoA Hydratase (PhaJ)
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase (HADH, as the coupling enzyme)
-
NAD+
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at 30°C.
-
Prepare stock solutions of NAD+ and trans-2-dodecenoyl-CoA in the Tris-HCl buffer.
-
Prepare dilutions of the purified PhaJ enzyme in cold buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the following reaction mixture (for a 1 mL final volume):
-
850 µL of 50 mM Tris-HCl Buffer (pH 8.0)
-
50 µL of NAD+ stock solution
-
50 µL of trans-2-Dodecenoyl-CoA stock solution
-
A sufficient amount of HADH to ensure the second reaction is not rate-limiting.
-
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the cuvette to 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted PhaJ enzyme solution.
-
Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
The rate of NADH formation is proportional to the activity of the PhaJ enzyme. Calculate the activity as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Role of this compound in Fatty Acid β-Oxidation.
Experimental Workflow
Caption: General workflow for an enzyme assay using this compound.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. fiveable.me [fiveable.me]
- 3. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Stable Isotope Labeling of (R)-3-hydroxylauroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxylauroyl-CoA is a key intermediate in the β-oxidation of fatty acids. The ability to introduce stable isotopes into this molecule provides a powerful tool for metabolic research, enabling detailed investigation of fatty acid metabolism, enzyme kinetics, and the diagnosis of metabolic disorders. Stable isotope-labeled this compound can be used as an internal standard for accurate quantification in complex biological matrices by mass spectrometry, as well as a tracer to follow its metabolic fate in vivo and in vitro.
These application notes provide two detailed protocols for the preparation of stable isotope-labeled this compound: a biosynthetic method using engineered E. coli and a chemo-enzymatic method combining chemical synthesis of the labeled fatty acid with enzymatic ligation to Coenzyme A.
Application 1: Biosynthetic Production of Stable Isotope-Labeled this compound in E. coli
This method leverages the fatty acid biosynthesis pathway of Escherichia coli to produce this compound from stable isotope-labeled precursors. Overexpression of specific enzymes can enhance the yield of the desired product.
Experimental Workflow: Biosynthetic Production
Caption: Workflow for the biosynthetic production of labeled this compound.
Protocol: Biosynthetic Production
1. Preparation of Labeled Media and E. coli Culture: a. Prepare M9 minimal media containing [U-¹³C]-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source. b. Inoculate the media with an E. coli strain engineered for enhanced fatty acid production. Overexpression of a thioesterase (e.g., TesA) can increase the pool of free fatty acids available for conversion. c. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. d. Induce the expression of the target enzymes with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for 12-16 hours at 30°C.
2. Harvesting and Extraction: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in a cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9). c. Lyse the cells by sonication on ice. d. Add isopropanol (B130326) and acetonitrile (B52724) to the lysate to precipitate proteins and extract the acyl-CoAs. e. Centrifuge to remove cell debris and collect the supernatant containing the labeled acyl-CoAs.
3. Purification: a. Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge. b. Further purify the this compound using reverse-phase high-performance liquid chromatography (HPLC).
4. Analysis and Quantification: a. Confirm the identity, purity, and isotopic enrichment of the labeled this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Quantify the concentration of the purified product using a calibrated, non-labeled this compound standard.
Quantitative Data: Biosynthetic Production
| Parameter | Value | Reference |
| Isotopic Enrichment | > 98% | Based on typical SILEC methods |
| Purity (post-HPLC) | > 95% | Based on typical purification protocols |
| Yield | 1-5 mg/L of culture | Estimated based on similar acyl-CoAs |
Application 2: Chemo-Enzymatic Synthesis of Stable Isotope-Labeled this compound
This method involves the chemical synthesis of stable isotope-labeled (R)-3-hydroxylauric acid, followed by enzymatic ligation to Coenzyme A. This approach offers greater control over the position of the isotopic label and can be more readily scaled up.
Experimental Workflow: Chemo-Enzymatic Synthesis
Caption: Workflow for the chemo-enzymatic synthesis of labeled this compound.
Protocol: Chemo-Enzymatic Synthesis
1. Chemical Synthesis of Labeled (R,S)-3-hydroxylauric acid: a. In a flame-dried flask under an inert atmosphere, combine activated zinc with a solution of decanal and a ¹³C-labeled ethyl bromoacetate (e.g., ethyl 2-bromo-[1,2-¹³C₂]acetate) in anhydrous THF. b. Reflux the reaction mixture until the decanal is consumed, as monitored by thin-layer chromatography (TLC). c. Cool the reaction and quench with a saturated aqueous solution of NH₄Cl. d. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the resulting β-hydroxy ester by flash chromatography. f. Hydrolyze the ester to the free fatty acid using aqueous NaOH, followed by acidification with HCl. g. Extract and purify the (R,S)-3-hydroxylauric acid. Note: This produces a racemic mixture. Chiral separation may be required for stereospecificity.
2. Enzymatic Ligation to Coenzyme A: a. In a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5), combine the labeled (R,S)-3-hydroxylauric acid, Coenzyme A, and ATP. b. Initiate the reaction by adding a long-chain acyl-CoA synthetase. c. Incubate the reaction at 37°C for 2-4 hours.
3. Purification and Analysis: a. Purify the labeled this compound by HPLC. b. Analyze the final product by LC-MS/MS to confirm its identity, purity, and isotopic enrichment. c. Quantify the product using a non-labeled standard.
Quantitative Data: Chemo-Enzymatic Synthesis
| Parameter | Value | Reference |
| Chemical Synthesis Yield | 60-80% | Based on typical Reformatsky reaction yields |
| Enzymatic Ligation Efficiency | > 90% | Based on typical acyl-CoA synthetase activity |
| Overall Yield | 50-70% | Estimated |
| Purity (post-HPLC) | > 98% | Achievable with HPLC purification |
Metabolic Pathway: β-Oxidation of Fatty Acids
This compound is an intermediate in the β-oxidation of lauric acid (a C12 fatty acid). The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.
Caption: The role of this compound in the β-oxidation pathway.
Conclusion
The stable isotope labeling of this compound provides an invaluable tool for researchers in the fields of metabolism, biochemistry, and drug development. The choice between a biosynthetic or chemo-enzymatic approach will depend on the specific requirements of the study, including the desired labeling pattern, scale, and available resources. The protocols and data presented here offer a comprehensive guide to the preparation and application of this important metabolic intermediate.
Solid-Phase Extraction of Acyl-CoAs from Biological Samples: An Application Note and Protocol
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including energy metabolism through fatty acid β-oxidation, lipid biosynthesis (de novo lipogenesis), and the regulation of various signaling pathways.[1][2][3] Their pivotal role in cellular physiology and pathology makes their accurate quantification from biological samples a critical aspect of research in metabolic diseases, drug development, and fundamental biology. However, the inherent instability and amphipathic nature of acyl-CoAs present significant analytical challenges.[4]
Solid-phase extraction (SPE) has emerged as a robust and widely adopted technique for the selective purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This application note provides a detailed protocol for the solid-phase extraction of acyl-CoAs from biological samples, along with quantitative data on recovery rates and visual representations of key experimental workflows and relevant metabolic pathways.
Data Presentation: Acyl-CoA Recovery Rates using SPE
The recovery of acyl-CoAs can be influenced by the specific SPE sorbent, the biological matrix, and the chain length of the acyl-CoA. The following table summarizes representative recovery data from various studies to guide researchers in method selection and optimization.
| Acyl-CoA Analyte | Biological Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Short-Chain Acyl-CoAs | ||||
| Acetyl-CoA | Cell Culture | Weak Anion Exchange | Not explicitly stated, but high MS intensities reported | [5] |
| Propionyl-CoA | Cell Culture | Weak Anion Exchange | Not explicitly stated, but high MS intensities reported | [5] |
| Malonyl-CoA | Cell Culture | Weak Anion Exchange | Not explicitly stated, but high MS intensities reported | [5] |
| Isovaleryl-CoA | Cell Culture | Weak Anion Exchange | 58-59% | [6] |
| Long-Chain Acyl-CoAs | ||||
| Palmitoyl-CoA (C16:0) | Rat Liver | Oligonucleotide Purification Column | 70-80% | [7] |
| Oleoyl-CoA (C18:1) | Rat Liver | Oligonucleotide Purification Column | 70-80% | [7] |
| Stearoyl-CoA (C18:0) | Rat Liver | Oligonucleotide Purification Column | 70-80% | [7] |
| Palmitoyl-CoA (C16:0) | Rat Liver | C18 | 94.8-110.8% (accuracy) | [8][9] |
| Oleoyl-CoA (C18:1) | Rat Liver | C18 | 94.8-110.8% (accuracy) | [8][9] |
Experimental Protocols
This section details a generalized protocol for the solid-phase extraction of acyl-CoAs from tissue samples. This protocol may require optimization for different biological matrices, such as cultured cells or plasma.
Materials and Reagents
-
Frozen biological sample (e.g., tissue, cell pellet)
-
Homogenizer (e.g., glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[4]
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange or C18 solid-phase extraction (SPE) cartridges[4][5]
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)[4]
-
Nitrogen gas evaporator
-
LC-MS/MS system
Protocol Steps
-
Sample Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[4]
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.[4]
-
Homogenize the tissue thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[10]
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[10]
-
Vortex the mixture vigorously for 5 minutes.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[5]
-
Carefully collect the supernatant containing the extracted acyl-CoAs.[5]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE cartridge (e.g., C18) by washing with 1-2 column volumes of methanol, followed by equilibration with 1-2 column volumes of the homogenization buffer.[5]
-
Sample Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[5]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[5]
-
-
Sample Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of specific acyl-CoA species.
-
Visualizations
Experimental Workflow
Caption: Workflow for Acyl-CoA Extraction.
Fatty Acid β-Oxidation Pathway
Caption: Fatty Acid β-Oxidation Cycle.
De Novo Lipogenesis Pathway
Caption: De Novo Lipogenesis Pathway.
Troubleshooting and Key Considerations
-
Analyte Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[4] Flash-freezing samples in liquid nitrogen and storing them at -80°C is recommended for long-term storage.[4]
-
Low Recovery: Incomplete cell lysis, degradation of acyl-CoAs, or inefficient SPE can lead to low recovery.[4] Ensure thorough homogenization and consider optimizing the wash and elution steps of the SPE protocol. The choice of SPE sorbent is also critical and may need to be tailored to the specific acyl-CoAs of interest.
-
Internal Standards: The use of an appropriate internal standard (e.g., an odd-chain or isotopically labeled acyl-CoA) early in the extraction process is essential to correct for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.[4]
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of acyl-CoAs in the mass spectrometer. A thorough washing step during SPE is critical to minimize these matrix effects.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of acyl-CoAs from biological samples. By following the outlined procedures and considering the key troubleshooting points, researchers, scientists, and drug development professionals can achieve reliable and reproducible quantification of these critical metabolic intermediates, thereby advancing our understanding of their roles in health and disease.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: Stereospecific Assay for (R)-3-Hydroxylauroyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxylauroyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria and potentially in novel fatty acid metabolism pathways in eukaryotes. The stereochemistry of 3-hydroxyacyl-CoAs is critical for their biological activity and subsequent metabolic fate. The L-stereoisomer, (S)-3-hydroxyacyl-CoA, is the conventional intermediate in fatty acid β-oxidation.[1][2] Distinguishing between the (R) and (S) enantiomers is therefore essential for understanding the specific roles of these molecules in health and disease.
This document provides detailed protocols for two distinct methods for the stereospecific analysis of this compound:
-
Direct Quantification by Chiral Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method allows for the direct separation and quantification of (R)- and (S)-3-hydroxylauroyl-CoA enantiomers, offering high sensitivity and specificity.
-
Coupled Enzymatic Assay for Synthesis and Quantification: This protocol describes the enzymatic synthesis of this compound from 2-dodecenoyl-CoA using an (R)-specific enoyl-CoA hydratase, followed by quantification of the product. This is particularly useful for producing the standard and for studying the activity of enzymes that synthesize this specific enantiomer.
Method 1: Direct Stereospecific Quantification by Chiral UHPLC-MS/MS
This method is based on the direct chiral separation of the enantiomers of 3-hydroxylauric acid (the de-esterified form of 3-hydroxylauroyl-CoA) using a chiral stationary phase, followed by sensitive detection and quantification by tandem mass spectrometry.[3][4]
Experimental Workflow
Caption: Workflow for Chiral UHPLC-MS/MS Analysis.
Experimental Protocol
1. Sample Preparation and Acyl-CoA Extraction
-
Homogenize approximately 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Add a known amount of a suitable internal standard, such as ¹³C-labeled 3-hydroxylauroyl-CoA or a non-endogenous odd-chain 3-hydroxyacyl-CoA.
-
Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with 1 mL of 2% (w/v) trichloroacetic acid and re-centrifuge.
-
Combine the supernatants containing the acyl-CoAs.
2. Alkaline Hydrolysis
-
Adjust the pH of the combined supernatants to ~12.0 with 2 M NaOH.
-
Incubate at 60°C for 1 hour to hydrolyze the thioester bond, releasing free 3-hydroxylauric acid.
-
Neutralize the solution with 1 M HCl.
3. Solid Phase Extraction (SPE) of 3-Hydroxylauric Acid
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the 3-hydroxylauric acid with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
4. Chiral UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance UHPLC system capable of generating stable gradients.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica (B1680970) particles (e.g., CHIRALPAK IA-U).[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the transition of 3-hydroxylauric acid (e.g., m/z 215.2 -> 59.0 for the carboxylate fragment).
Data Presentation
Table 1: UHPLC-MS/MS Quantification of 3-Hydroxylauroyl-CoA Enantiomers
| Sample ID | This compound (pmol/mg protein) | (S)-3-Hydroxylauroyl-CoA (pmol/mg protein) | Enantiomeric Excess (%) of (R)-form |
| Control 1 | 0.8 ± 0.1 | 5.2 ± 0.4 | -77.3 |
| Control 2 | 0.9 ± 0.1 | 5.5 ± 0.5 | -76.3 |
| Treated 1 | 3.5 ± 0.3 | 5.8 ± 0.6 | -29.0 |
| Treated 2 | 4.1 ± 0.4 | 6.0 ± 0.5 | -23.8 |
Data are presented as mean ± standard deviation (n=3). Enantiomeric excess is calculated as [((R) - (S)) / ((R) + (S))] x 100.
Method 2: Coupled Enzymatic Assay for the Synthesis and Quantification of this compound
This method utilizes an (R)-specific enoyl-CoA hydratase to synthesize this compound from its corresponding 2-enoyl-CoA precursor. The product can then be quantified by HPLC. This is an indirect assay for the activity of the hydratase or for producing the (R)-enantiomer standard.
Signaling Pathway
Caption: Coupled Enzymatic Synthesis and Quantification.
Experimental Protocol
1. Reagents and Materials
-
Enzyme: Recombinant (R)-specific enoyl-CoA hydratase (e.g., PhaJ from Pseudomonas aeruginosa or Aeromonas caviae).
-
Substrate: 2-Dodecenoyl-CoA.
-
Buffer: 100 mM Tris-HCl, pH 7.5.
-
HPLC System: A standard HPLC with a UV detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Enzymatic Reaction
-
Set up the reaction mixture in a total volume of 200 µL:
-
100 mM Tris-HCl, pH 7.5
-
100 µM 2-Dodecenoyl-CoA
-
1-5 µg of purified (R)-specific enoyl-CoA hydratase
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 10% (v/v) acetic acid.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any precipitated protein.
3. HPLC Quantification
-
Inject 50 µL of the supernatant from the stopped reaction onto the HPLC system.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm (for the adenine (B156593) base of CoA).
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with a known concentration of a stable acyl-CoA (e.g., lauroyl-CoA), as the molar extinction coefficient at 260 nm is dominated by the CoA moiety.
Data Presentation
Table 2: Enzymatic Synthesis of this compound
| Enzyme Concentration (µg/mL) | Substrate Concentration (µM) | Reaction Time (min) | This compound Formed (nmol) |
| 5 | 100 | 10 | 4.2 ± 0.3 |
| 5 | 100 | 20 | 7.9 ± 0.5 |
| 5 | 100 | 30 | 11.1 ± 0.8 |
| 10 | 100 | 30 | 18.5 ± 1.2 |
Data are presented as mean ± standard deviation (n=3).
Summary and Conclusion
The two methods presented provide robust and specific approaches for the analysis of this compound. The chiral UHPLC-MS/MS method is ideal for the direct quantification of endogenous enantiomers in complex biological samples, offering high sensitivity and the ability to determine enantiomeric excess. The coupled enzymatic assay is a valuable tool for synthesizing the (R)-enantiomer standard and for studying the kinetics of (R)-specific hydratases. The choice of method will depend on the specific research question, available instrumentation, and the nature of the biological sample.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acyl-CoA Analysis by Reverse-Phase HPLC
Welcome to the technical support center for the analysis of acyl-CoAs using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for acyl-CoAs in RP-HPLC?
Poor peak resolution in the analysis of acyl-CoAs typically manifests as peak tailing, fronting, or broad peaks. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the phosphate (B84403) groups of acyl-CoAs, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the acyl-CoAs and the stationary phase, significantly impacting retention and peak shape.[4][5][6]
-
Sample Overload: Injecting too much sample (mass or volume) can lead to peak fronting or broadening.[7][8][9]
-
Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier and any additives, like ion-pairing agents, are critical for achieving good separation.[10][11]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peak shapes.[12][13]
Q2: How does the mobile phase pH affect the separation of acyl-CoAs?
The mobile phase pH is a critical parameter as it influences the ionization state of the phosphate groups on the CoA moiety and any ionizable groups on the acyl chain. For acyl-CoAs, which are anionic, controlling the pH is essential for consistent retention and symmetrical peak shapes. A lower pH (around 3-5) can suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause peak tailing.[3][14] However, the optimal pH will also depend on the specific acyl-CoAs being analyzed and the column chemistry. It is crucial to operate within the pH stability range of your HPLC column to prevent its degradation.[5][15]
Q3: What is the role of an ion-pairing agent in acyl-CoA analysis?
Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. For the analysis of anionic acyl-CoAs, a cationic ion-pairing agent, such as a quaternary ammonium (B1175870) salt, can be used.[16] The ion-pairing agent forms a neutral complex with the charged acyl-CoA molecule, which increases its retention on the non-polar stationary phase and can significantly improve peak shape and resolution.[17][18] Common ion-pairing agents for this purpose include tetrabutylammonium (B224687) salts.
Q4: Can temperature be used to improve the peak resolution of acyl-CoAs?
Yes, adjusting the column temperature can be a useful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[19][20] It can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks.[21] However, the stability of the acyl-CoAs at elevated temperatures should be considered. A typical starting point for temperature optimization is around 40°C.[21]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Lower the mobile phase pH to 3-5 to suppress silanol ionization.[3] Add a cationic ion-pairing agent to the mobile phase. Use a modern, high-purity, end-capped C18 column. |
| Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[3] |
| Column Void | Inspect the column inlet for a void. If a void is present, the column may need to be replaced.[12] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants.[13] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Flowchart for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
| Possible Cause | Recommended Solution |
| Sample Overload | Reduce the injection volume or dilute the sample.[7][9] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent.[7][8] |
| Column Phase Collapse | If using a highly aqueous mobile phase (>95% water), flush the column with 100% organic solvent (e.g., acetonitrile (B52724) or methanol). Consider using an aqueous-stable C18 column.[22] |
| Low Temperature | Increase the column temperature to improve peak shape.[9] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Acyl-CoA Resolution
This protocol describes the preparation of a mobile phase containing an ion-pairing agent to enhance the resolution of short- to medium-chain acyl-CoAs.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Ammonium acetate[23]
-
Acetic acid
-
Tetrabutylammonium salt (e.g., phosphate or hydrogen sulfate)
Procedure:
-
Mobile Phase A (Aqueous):
-
To prepare 1 L of 5 mM ammonium acetate (B1210297), dissolve the appropriate amount of ammonium acetate in HPLC-grade water.[23]
-
Adjust the pH to the desired value (e.g., 6.8) using acetic acid.[23]
-
If using an ion-pairing agent, add the tetrabutylammonium salt to a final concentration of 5-10 mM.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile or methanol.[23]
-
Filter through a 0.22 µm membrane filter and degas.
-
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.5 | 98 | 2 |
| 3.0 | 85 | 15 |
| 5.5 | 5 | 95 |
| 14.5 | 5 | 95 |
| 15.0 | 98 | 2 |
| 20.0 | 98 | 2 |
| This is an example gradient; optimization will be required for specific applications.[23] |
Protocol 2: Sample Preparation of Acyl-CoAs from Tissues
This protocol provides a general workflow for the extraction of acyl-CoAs from tissue samples for subsequent RP-HPLC analysis.
Workflow for Acyl-CoA Extraction
Caption: General workflow for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Extraction buffer (e.g., 100 mM KH2PO4, pH 4.9)[14]
-
Organic solvents (e.g., isopropanol, acetonitrile)[14]
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in ice-cold extraction buffer.[14]
-
Add an organic solvent to precipitate proteins and extract the acyl-CoAs.[14]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.[24]
-
Collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, preferably the initial mobile phase, for HPLC analysis.[23]
References
- 1. hplc.eu [hplc.eu]
- 2. support.waters.com [support.waters.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. moravek.com [moravek.com]
- 6. veeprho.com [veeprho.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromtech.com [chromtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lcms.cz [lcms.cz]
- 13. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. Ion Pairing Reagents For Hplc [lobachemie.com]
- 19. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromtech.com [chromtech.com]
- 22. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 23. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
reducing matrix effects in LC-MS/MS analysis of acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of acyl-CoAs.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of acyl-CoAs, focusing on the reduction of matrix effects.
Issue: Poor sensitivity and inconsistent quantification of acyl-CoAs.
Possible Cause: Matrix effects, such as ion suppression or enhancement, are a primary cause of poor data quality in LC-MS/MS analysis. These effects arise from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analytes.[1][2][3][4] Phospholipids are major contributors to matrix effects in biological samples.[4]
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[5]
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup and can significantly reduce matrix effects.[1] Weak anion exchange SPE columns are effective for purifying acyl-CoA fractions.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts. However, recovery for polar analytes may be lower.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may result in significant ion suppression.
-
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS are the gold standard for correcting matrix effects.[5][6][7][8] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.[2][5]
-
Chromatographic Separation: Modify your LC method to separate acyl-CoAs from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[3]
-
Change Ionization Mode: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, testing APCI may reduce matrix effects.
Issue: Low recovery of long-chain acyl-CoAs.
Possible Cause: The physicochemical properties of long-chain acyl-CoAs, such as their lower solubility in aqueous solutions, can lead to poor recovery during extraction.[1] Inefficient extraction or precipitation of these analytes can be a significant issue.
Solutions:
-
Thorough Homogenization: Ensure complete disruption of the tissue or cells. A glass homogenizer is often recommended for tissue samples.[1][9]
-
Optimized Extraction Solvents: A combination of organic solvents is often necessary to efficiently extract the full range of acyl-CoAs. An extraction procedure involving acetonitrile (B52724)/isopropanol followed by a phosphate (B84403) buffer has been shown to yield high recoveries.
-
Solid-Phase Extraction (SPE): Utilizing SPE can improve the recovery of long-chain species by selectively isolating and concentrating them.[1]
-
Maintain Solubility: After extraction and drying, reconstitute the sample in a solvent that ensures the solubility of long-chain acyl-CoAs, such as a methanol (B129727)/water mixture.[1]
Frequently Asked Questions (FAQs)
This section addresses specific questions related to managing matrix effects in acyl-CoA analysis.
Q1: What are matrix effects and why are they a problem in acyl-CoA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of acyl-CoAs.[3] Given the complexity of biological samples, matrix effects are a significant challenge in achieving reliable results.[2]
Q2: How can I assess the extent of matrix effects in my samples?
A2: Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: A standard solution of the analyte is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the same concentration of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[3] A matrix factor of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[3]
Q3: What is the best sample preparation technique to reduce matrix effects for acyl-CoAs?
A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered superior for reducing matrix effects in acyl-CoA analysis due to its ability to effectively clean up the sample.[1] A comparison of different extraction methods for short-chain acyl-CoAs and CoA biosynthetic intermediates showed that a method using 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for SPE, can also yield high recoveries for certain analytes.[10]
Q4: How can I obtain stable isotope-labeled internal standards for acyl-CoAs?
A4: While some SIL-IS for acyl-CoAs are commercially available, a common and effective method for generating a comprehensive suite of labeled standards is through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .[6][7][8][11][12] This involves growing cells (e.g., murine hepatocytes or yeast) in a medium where the natural precursor of Coenzyme A, pantothenate, is replaced with a stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[6][7][8][11][12] The cells incorporate the labeled pantothenate into their acyl-CoA pool, creating a mixture of labeled acyl-CoAs that can be extracted and used as internal standards.[6][7][8][11]
Data Presentation
Table 1: Comparison of Recovery for Acyl-CoAs and CoA Biosynthetic Intermediates Using Different Extraction Methods. [10]
| Analyte | TCA with SPE (% Recovery) | 2.5% SSA (% Recovery) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Table 2: Reported Recovery Rates of Acyl-CoAs Using a Novel Extraction and Purification Procedure.
| Acyl-CoA | Tissue Extraction (% Recovery) | Solid-Phase Extraction (% Recovery) |
| Acetyl-CoA | 93-104% | 83-90% |
| Malonyl-CoA | 93-104% | 83-90% |
| Octanoyl-CoA | 93-104% | 83-90% |
| Oleoyl-CoA | 93-104% | 83-90% |
| Palmitoyl-CoA | 93-104% | 83-90% |
| Arachidonyl-CoA | 93-104% | 83-90% |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue [1][9]
This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery.
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).
-
Homogenize thoroughly while keeping the sample on ice.
-
-
Solvent Extraction:
-
Add organic solvents (e.g., acetonitrile and isopropanol) to the homogenate to precipitate proteins and extract lipids.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by equilibration with a suitable buffer.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with a series of buffers to remove interfering compounds.
-
Elute the acyl-CoAs with a solvent mixture, such as 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a methanol/water mixture).
-
Protocol 2: Generation of Stable Isotope-Labeled Acyl-CoA Internal Standards using SILEC [6][11]
This protocol describes the generation of labeled acyl-CoA standards in cell culture.
-
Cell Culture Preparation:
-
Culture murine hepatocytes (e.g., Hepa 1c1c7) or Pan6 deficient yeast cells in a pantothenate-free medium.[11]
-
Supplement the medium with [¹³C₃¹⁵N₁]-pantothenate.
-
-
Cell Passaging and Labeling:
-
Passage the cells for a sufficient number of generations (typically 3 or more for mammalian cells) to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool.[6]
-
-
Cell Harvesting:
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
-
Extraction of Labeled Acyl-CoAs:
-
Extract the labeled acyl-CoAs from the cell pellet using a suitable extraction method, such as the one described in Protocol 1.
-
The resulting extract will contain a mixture of stable isotope-labeled acyl-CoAs that can be used as internal standards.
-
Visualizations
Caption: Workflow for Acyl-CoA analysis with matrix effect reduction.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
preventing degradation of (R)-3-hydroxylauroyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-3-hydroxylauroyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound primarily stems from three factors:
-
Enzymatic Degradation: Cellular enzymes, particularly thioesterases, can rapidly hydrolyze the thioester bond of the molecule upon cell lysis.[1]
-
Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under neutral to alkaline pH conditions.[1]
-
Thermal Instability: Elevated temperatures can accelerate both enzymatic and chemical degradation.[1]
Q2: What is the optimal pH for maintaining the stability of this compound during extraction?
A2: this compound, like other coenzyme A esters, is most stable in slightly acidic conditions. An optimal pH range for extraction and storage is between 4.0 and 6.0.[1] Alkaline conditions (pH > 7.0) should be strictly avoided to prevent the hydrolysis of the thioester bond.[1]
Q3: How critical is temperature control during the extraction process?
A3: Temperature control is crucial. All steps of the extraction, including sample homogenization, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation.[1] For long-term storage, temperatures of -20°C or below are recommended.[1]
Q4: What are the initial and most critical steps to prevent degradation upon sample collection?
A4: The most critical step is the immediate and effective quenching of all enzymatic activity.[1] For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete quenching of enzymatic activity. | Immediately upon sample collection, flash-freeze tissue samples in liquid nitrogen or quench cell cultures with a pre-chilled organic solvent like methanol at -80°C.[1] |
| Non-optimal pH of extraction buffer. | Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at a pH of approximately 4.9.[2] | |
| High temperature during sample processing. | Ensure all experimental steps, including homogenization, centrifugation, and solvent evaporation, are conducted on ice or at 0-4°C.[1] | |
| Variable and inconsistent yields | Inconsistent sample handling and processing times. | Standardize the entire extraction protocol, minimizing the time between sample collection and the final extraction step. |
| Precipitation of the analyte during extraction. | Ensure complete dissolution in appropriate solvents and consider the use of detergents or chaotropic agents if precipitation is suspected. | |
| Presence of degradation products in analysis (e.g., free lauric acid and Coenzyme A) | Suboptimal quenching or extraction conditions. | Review and optimize the quenching method, extraction buffer pH, and temperature control as outlined above. |
| Sample analysis delay. | Analyze the extracted samples as quickly as possible. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. |
Quantitative Data Summary
The stability of acyl-CoA esters is highly dependent on pH and temperature. The following table summarizes the relative stability under different conditions.
| Condition | Parameter | Value | Relative Stability of Thioester Bond |
| pH | Acidic | 4.0 - 6.0 | High |
| Neutral | 7.0 | Moderate | |
| Alkaline | > 8.0 | Low (rapid hydrolysis)[1] | |
| Temperature | Sub-zero | -80°C to -20°C | Very High (long-term storage)[1] |
| Cold | 0 - 4°C | High (short-term processing)[1] | |
| Room Temperature | 20 - 25°C | Low | |
| Elevated | > 30°C | Very Low (significant degradation)[1] |
Experimental Protocol: Extraction of this compound from Tissue Samples
This protocol is designed to maximize the recovery of this compound by minimizing degradation.
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Pre-chilled 100 mM Potassium Phosphate buffer (pH 4.9)
-
Pre-chilled 2-propanol
-
Pre-chilled Acetonitrile (B52724) (ACN)
-
Solid Phase Extraction (SPE) columns (Oligonucleotide purification type)
-
Centrifuge capable of maintaining 4°C
-
Homogenizer
Procedure:
-
Sample Collection and Quenching: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue sample and a sufficient volume of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add ice-cold 2-propanol to the homogenate and briefly homogenize again.[2]
-
-
Extraction:
-
Add pre-chilled acetonitrile (ACN) to the homogenate.[2]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
-
-
Solid Phase Extraction (SPE) Purification:
-
Carefully transfer the supernatant to a new tube.
-
Load the supernatant onto a pre-conditioned oligonucleotide purification SPE column. The acyl-CoAs will bind to the column matrix.[2]
-
Wash the column with a suitable buffer to remove unbound impurities.
-
Elute the acyl-CoAs from the column using 2-propanol.[2]
-
-
Concentration and Analysis:
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-elution of isomers in acyl-CoA chromatography
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the chromatographic separation of acyl-CoA isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the co-elution of acyl-CoA isomers.
Q1: How can I determine if I have a co-elution problem with my acyl-CoA isomers?
A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, can be difficult to detect, especially if the peaks perfectly overlap. Here are key indicators:
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders, tailing, or fronting. A "shoulder" on a peak is a strong indicator that a secondary compound is eluting very close to your main peak[1][2].
-
Detector-Based Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): If you are using UV detection, a DAD can acquire spectra across the entire peak. Peak purity software can compare these spectra; if they are not identical, it indicates the presence of multiple, co-eluting compounds[1][2].
-
Mass Spectrometry (MS): When using an LC-MS system, you can analyze the mass spectra across the chromatographic peak. A shift in the observed ions or their ratios from the beginning to the end of the peak suggests that multiple compounds are present[1][2]. For known isomers like methylmalonyl-CoA and succinyl-CoA, using a specific fragment ion for one of the isomers in MRM mode can ensure selective quantitation even with chromatographic overlap[3].
-
Q2: My chromatogram shows co-eluting acyl-CoA isomers. What are the first steps to improve separation?
A2: The initial approach should focus on modifying your existing liquid chromatography (LC) method. The goal is to alter the three key factors of chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).
-
Increase Retention (Capacity Factor, k'): If your isomers are eluting very early (low k'), they are not interacting sufficiently with the stationary phase. In reversed-phase LC, weaken your mobile phase by increasing the proportion of the aqueous solvent. This will increase retention times and provide more opportunity for the isomers to separate[1][2]. Aim for a k' between 1 and 5 for optimal resolution[1].
-
Change Selectivity (α): Selectivity is the most critical factor for separating closely related isomers.
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation[2].
-
Adjust Mobile Phase pH: The charge state of acyl-CoAs can significantly affect their retention. Adjusting the pH can improve selectivity[4][5]. For short-chain acyl-CoAs, slightly acidic mobile phases are often beneficial[6].
-
Modify Column Temperature: Changing the column temperature can alter elution order and improve resolution. Experiment with temperatures both above and below your current setting[5].
-
-
Optimize the Gradient: If using a gradient elution, a slower, shallower gradient ramp gives more time for isomers to resolve[5].
Q3: I've optimized my mobile phase and gradient, but some isomers like n-butyryl-CoA/isobutyryl-CoA still co-elute. What's the next step?
A3: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry to achieve different selectivity.
-
Change Column Chemistry: The stationary phase has the largest impact on selectivity. If you are using a standard C18 column, consider a column with a different stationary phase[2]. Phenyl-hexyl or embedded polar group (PEG) phases can offer different interactions (e.g., pi-pi interactions) that may resolve structural isomers that are inseparable on a C18.
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., from 5 µm to 3.5 µm or sub-2 µm for UPLC) or a longer column to increase the overall number of theoretical plates, which enhances resolving power[5].
Q4: What advanced techniques can I use if standard LC methods fail to separate my acyl-CoA isomers?
A4: For particularly challenging isomer separations, more advanced analytical techniques may be required.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can be effective for separating highly polar or charged isomers like methylmalonyl-CoA and succinyl-CoA[7]. However, be aware that these reagents can cause ion suppression in mass spectrometry and may be difficult to remove from the LC system[7][8].
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different chemistries to achieve a much higher peak capacity than single-dimension LC. It is well-suited for separating specific isomers from highly complex biological matrices[7].
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge. It is exceptionally powerful for resolving isomers, including those that differ only in acyl chain position or double bond geometry, and can be coupled directly with LC-MS workflows[9][10][11].
-
Chiral Chromatography: If you are dealing with enantiomers (stereoisomers), they will not be separated by standard achiral chromatography. You must use a chiral stationary phase (CSP) or add a chiral mobile phase additive (CMA) to resolve them[12][13].
Data & Protocols
Quantitative Data: Chromatographic Conditions
The following table summarizes published LC conditions that have successfully been used to separate acyl-CoA isomers. This data can serve as a starting point for method development.
| Isomers Separated | Column Type | Column Dimensions | Mobile Phase & Conditions | Reference |
| n-butyryl-CoA / isobutyryl-CoA; n-valeryl-CoA / isovaleryl-CoA | UPLC BEH C18 | 1.7 µm, 2.1 x 100 mm | Gradient elution with water and acetonitrile, both with 0.1% formic acid. | [7] |
| Methylmalonyl-CoA / succinyl-CoA | Agilent ZORBAX 300SB-C8 | 3.5 µm, 2.1 x 100 mm | Mobile Phase A: 2% ACN in 100 mM ammonium (B1175870) formate, pH 5.0. Column oven at 42°C. | [3] |
| Long-Chain Acyl-CoAs (C16-C18) | C18 Reversed-Phase | Not Specified | High pH (10.5) with an ammonium hydroxide (B78521) and acetonitrile gradient. | [8] |
| General Short-Chain Acyl-CoAs | Spherisorb ODS II C18 | 5 µm | Solvent A: 220 mM potassium phosphate, 0.05% thiodiglycol, pH 4.0. Solvent B: 98% Methanol, 2% Chloroform. | [14] |
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Extraction from Tissues
This protocol provides a general workflow for extracting acyl-CoAs from biological tissue samples.
-
Homogenization: Homogenize frozen tissue (100-200 mg) in a suitable buffer, often containing an acidic component to precipitate proteins and stabilize acyl-CoAs.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of isopropanol (B130326) and acetonitrile) to separate lipids and acyl-CoAs from other cellular components[6]. Solid-phase extraction (SPE) can also be used for cleanup and concentration[6].
-
Centrifugation: Centrifuge the homogenate to pellet precipitated proteins and cellular debris.
-
Drying & Reconstitution: Transfer the supernatant containing the acyl-CoAs to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in an appropriate buffer compatible with your LC mobile phase (e.g., an ammonium hydroxide buffer or an acidic solution)[7][8].
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: UPLC-MS/MS Method for Short-Chain Acyl-CoA Isomers
This protocol is adapted from a method demonstrated to separate isomers such as n-butyryl-CoA and isobutyryl-CoA[7].
-
LC System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A high-strength silica (B1680970) C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B.
-
Implement a slow, linear gradient to increase the percentage of Mobile Phase B over 10-15 minutes to elute the short-chain acyl-CoAs.
-
Include a high-organic wash step to clean the column, followed by re-equilibration at initial conditions.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer (e.g., triple quadrupole) operating in positive ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for each acyl-CoA isomer using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification[15].
-
Visualizations & Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting co-elution.
Caption: A logical workflow for troubleshooting the co-elution of acyl-CoA isomers.
Caption: Relationship between key parameters and chromatographic selectivity.
Caption: Conceptual diagram of an LC-IMS-MS system for separating isomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. mdpi.com [mdpi.com]
- 14. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing ionization efficiency of acyl-CoAs in mass spectrometry
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides troubleshooting information and answers to frequently asked questions to help you enhance the ionization efficiency and overall success of your acyl-CoA mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for acyl-CoA analysis in mass spectrometry?
A1: Electrospray Ionization (ESI) is the most widely used technique for acyl-CoA analysis due to its high sensitivity and selectivity, particularly when coupled with liquid chromatography (LC-MS).[1][2]
-
Positive ESI Mode (+ESI): This is the most common approach. Acyl-CoAs ionize well in positive mode, typically forming protonated molecules [M+H]+.[3][4] A significant advantage is the characteristic and consistent fragmentation pattern, which is ideal for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments, enhancing selectivity and sensitivity.[5][6]
-
Negative ESI Mode (-ESI): While less common for quantitative analysis, negative mode can produce a precursor ion signal ([M-H]-) that is approximately 7-fold more intense than the [M+H]+ signal in positive mode.[4] This could be advantageous for specific applications where precursor ion intensity is the priority.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative that is generally better suited for neutral or more lipophilic (nonpolar) compounds.[7][8] While ESI is more sensitive for polar analytes like acyl-CoAs, APCI can be useful for overcoming certain matrix effects.[9]
Q2: I'm observing very low signal intensity for my acyl-CoA analytes. What are the common causes?
A2: Low signal intensity is a frequent issue stemming from the inherent instability of acyl-CoAs and challenges in their analysis. Key causes include:
-
Sample Degradation: Acyl-CoAs are highly unstable in aqueous solutions and are susceptible to hydrolysis.[2][10] Sample preparation and storage are critical.
-
Matrix Effects: Co-eluting components from complex biological samples can suppress the ionization of your target analyte.[11]
-
Suboptimal Ionization Source Parameters: Settings like spray voltage and capillary temperature must be optimized for acyl-CoAs.[5]
-
Poor Chromatographic Peak Shape: Severe peak tailing, a common issue with long-chain acyl-CoAs, leads to lower peak height and reduced sensitivity.[2]
-
Adduct Formation: The signal can be split between the desired protonated molecule [M+H]+ and various adducts (e.g., [M+Na]+), diluting the signal for the ion being monitored.[4]
Q3: What are the characteristic fragment ions I should look for in MS/MS analysis of acyl-CoAs?
A3: In positive mode ESI-MS/MS, acyl-CoAs exhibit a highly predictable fragmentation pattern, which is invaluable for targeted analysis.
-
Neutral Loss of 507 Da: The most common fragmentation is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety, which has a mass of 507 Da.[6][12] This transition ([M+H]+ → [M+H-507]+) is frequently used to set up MRM assays.
-
Fragment Ion at m/z 428: The cleavage of the 5'-diphosphate bond often produces a daughter ion with a mass-to-charge ratio (m/z) of 428.[12][13]
-
Acyl-dephospho-CoA Fragments: If dephosphorylation of your analyte occurs, you may observe a neutral loss of 427 Da and a common fragment at m/z 348.[12]
Q4: How can I improve the stability of my acyl-CoA samples during preparation and analysis?
A4: Maintaining the integrity of acyl-CoAs is crucial for obtaining reliable and sensitive results.
-
Rapid Quenching & Extraction: Metabolism must be stopped quickly. Use of acidic extraction solvents like 10% Trichloroacetic Acid (TCA) or 2.5% Sulfosalicylic Acid (SSA) is common for deproteinization.[6][13][14]
-
Storage: For long-term storage, it is best to store extracts as dry pellets at -80°C.[15]
-
Reconstitution Solvent: Acyl-CoAs show good stability in methanol (B129727) for up to 24 hours.[2] Avoid purely aqueous solutions where they are prone to hydrolysis.
-
Use Glass Vials: Studies have shown that using glass instead of plastic sample vials can decrease signal loss and improve sample stability.[16]
Troubleshooting Guide
This guide addresses specific issues encountered during acyl-CoA analysis.
Problem: Low Signal Intensity / Poor Signal-to-Noise (S/N) Ratio
A low S/N ratio prevents accurate detection and quantification. This decision tree can help you diagnose the cause.
Caption: Troubleshooting decision tree for low signal intensity.
Data Summary & Visualization
Quantitative Data Tables
Table 1: Comparison of Ionization Modes for Acyl-CoA Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Use | Polar, ionizable molecules (Ideal for Acyl-CoAs)[8] | Less polar, neutral, lipophilic molecules[8][17] |
| Ion Formation | Forms [M+H]+ or [M-H]- ions in solution phase[9] | Forms [M+H]+ via gas-phase reactions[9] |
| Sensitivity | High sensitivity for polar analytes like acyl-CoAs[9] | Higher sensitivity for non-polar analytes[9] |
| Common Adducts | [M+Na]+, [M+NH4]+[4][7] | Primarily [M+H]+ with weaker signal intensity[7] |
| Typical Mode | Positive ion mode is standard for MS/MS[3][5] | Can be useful to overcome matrix effects[9] |
Table 2: Common MS/MS Transitions for Selected Acyl-CoAs (Positive ESI Mode)
| Acyl-CoA Species | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) [M+H-507]+ | Collision Energy (eV) |
| Acetyl-CoA (C2:0) | 810.1 | 303.1 | ~30 |
| Propionyl-CoA (C3:0) | 824.1 | 317.1 | ~30 |
| Butyryl-CoA (C4:0) | 838.2 | 331.2 | ~30 |
| Hexanoyl-CoA (C6:0) | 866.2 | 359.2 | ~30 |
| Octanoyl-CoA (C8:0) | 894.3 | 387.3 | ~30 |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | ~30 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 | ~30 |
| Note: Optimal collision energy may vary by instrument. These values are representative.[5][6] |
Visualizations
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. providiongroup.com [providiongroup.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aocs.org [aocs.org]
stability of (R)-3-hydroxylauroyl-CoA in different solvents
Welcome to the technical support center for (R)-3-hydroxylauroyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While specific quantitative stability data for this compound is not extensively published, acyl-CoA thioesters as a class are known to be unstable in aqueous solutions. The primary degradation pathway is the hydrolysis of the high-energy thioester bond. Stability is significantly influenced by pH, temperature, and the presence of nucleophiles. Generally, acyl-CoAs are more stable in acidic conditions and at low temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder or in a non-aqueous solvent at -80°C. For short-term storage of solutions, an acidic buffer (pH 4-6) at -80°C is preferable to neutral or basic aqueous solutions. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q3: My this compound solution appears to be degrading. What are the likely causes?
A3: Degradation of this compound in solution is most commonly due to:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at neutral and, particularly, at basic pH.
-
Temperature: Elevated temperatures will increase the rate of degradation.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and promote degradation.
-
Contaminants: The presence of nucleophilic contaminants in your solvents or reagents can lead to the cleavage of the thioester bond.
Q4: Can I use solvents like DMSO or ethanol (B145695) to dissolve this compound?
A4: Yes, organic solvents such as DMSO and ethanol can be used to dissolve this compound, and these solutions are generally more stable than aqueous solutions. However, it is crucial to use high-purity, anhydrous solvents to minimize degradation. When preparing aqueous working solutions from a stock in an organic solvent, the final concentration of the organic solvent should be considered for its potential effects on downstream enzymatic assays or cellular systems.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
-
Possible Cause 1: Substrate Degradation.
-
Troubleshooting Step: Prepare fresh solutions of this compound from a lyophilized powder for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and minimize the number of freeze-thaw cycles.
-
Verification: Analyze the concentration and purity of your this compound solution using a stability-indicating method like HPLC-UV before use.
-
-
Possible Cause 2: Interference from Solvents.
-
Troubleshooting Step: If using a stock solution in an organic solvent like DMSO or ethanol, ensure the final concentration in the assay is low and consistent across all experiments. Run a solvent-only control to assess its impact on the assay.
-
Issue 2: Low recovery of this compound during sample extraction.
-
Possible Cause 1: Degradation during extraction.
-
Troubleshooting Step: Perform all extraction steps on ice or at 4°C. Use acidic conditions (e.g., addition of a small amount of a weak acid) in your extraction buffer to improve stability. Minimize the time between sample collection and extraction.
-
-
Possible Cause 2: Adsorption to surfaces.
-
Troubleshooting Step: Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
-
Quantitative Stability Data
Table 1: Illustrative Half-Life (t½) of this compound in Aqueous Buffers at 25°C
| Buffer System | pH | Estimated Half-Life (hours) |
| Phosphate (B84403) Buffer | 5.0 | > 48 |
| Phosphate Buffer | 7.0 | ~ 12 |
| TRIS Buffer | 8.0 | < 4 |
Table 2: Illustrative Percentage of this compound Remaining After 24 Hours in Different Solvents at 4°C
| Solvent | Percentage Remaining |
| Water (pH 7.0) | ~ 60% |
| 10 mM HCl | > 95% |
| DMSO (anhydrous) | > 98% |
| Ethanol (anhydrous) | > 98% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a general method to systematically evaluate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound and dissolve it in a suitable solvent (e.g., anhydrous DMSO or a slightly acidic aqueous buffer) to prepare a concentrated stock solution.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Immediately quench the degradation by neutralizing the pH (for acid/base hydrolysis) and/or placing the sample on ice.
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2).
-
Quantify the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life under each condition.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Overcoming Poor Chromatographic Peak Shape of Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor chromatographic peak shape of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for acyl-CoAs in reversed-phase chromatography?
A1: Poor peak shape, particularly peak tailing, for acyl-CoAs is often due to their amphiphilic nature, which can lead to secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the phosphate (B84403) and amine moieties of the CoA molecule, causing peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The ionization state of both the acyl-CoA and the stationary phase is pH-dependent. A suboptimal pH can increase unwanted interactions and lead to poor peak shape.[3]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from instrument components can chelate with the phosphate groups of acyl-CoAs, resulting in peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1]
-
Column Degradation: Loss of stationary phase or accumulation of contaminants can create active sites that cause peak tailing.[4]
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Q2: How does mobile phase pH affect the peak shape of acyl-CoAs?
A2: Mobile phase pH is a critical parameter for achieving good peak shape for acyl-CoAs.[3] Acyl-CoAs have multiple ionizable groups, and their overall charge changes with pH. Similarly, the silica (B1680970) support of the stationary phase has silanol groups that can be ionized. Controlling the pH helps to:
-
Suppress Silanol Ionization: At lower pH (typically around 2-4), the silanol groups on the silica are protonated and less likely to interact with the negatively charged phosphate groups of the acyl-CoAs.[5]
-
Ensure Consistent Analyte Ionization: Maintaining a consistent ionization state of the acyl-CoA molecules throughout the separation process is crucial for achieving sharp, symmetrical peaks. A mobile phase pH that is at least one to two pH units away from the pKa of the analyte is recommended.[3]
Q3: What are ion-pairing agents and how can they improve acyl-CoA peak shape?
A3: Ion-pairing agents are mobile phase additives that contain a hydrophobic tail and a charged head group. They can improve the retention and peak shape of ionic compounds like acyl-CoAs in reversed-phase chromatography.[6] They work by forming a neutral ion pair with the charged analyte, which then has better interaction with the nonpolar stationary phase. For the analysis of acyl-CoAs, which are anionic, a cationic ion-pairing agent such as N,N-dimethylbutylamine (DMBA) can be used to improve peak shape and retention.[6]
Q4: Can my sample preparation method affect peak shape?
A4: Absolutely. The sample preparation method can significantly impact the quality of your chromatography. For acyl-CoA analysis, common issues include:
-
Incomplete Protein Precipitation: Residual proteins can foul the column and lead to peak distortion.
-
High Salt Concentration in the Final Extract: High salt concentrations can interfere with the chromatography and cause peak splitting or broadening.
-
Inappropriate Reconstitution Solvent: The solvent used to redissolve the extracted acyl-CoAs should be compatible with the initial mobile phase to avoid peak distortion. A mismatch in solvent strength can lead to poor peak shape.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor peak shape for acyl-CoAs.
Problem: All peaks in the chromatogram are tailing.
| Possible Cause | Suggested Solution |
| Partially blocked column inlet frit | Backflush the column. If the problem persists, replace the frit or the column.[4] |
| Column contamination | Wash the column with a strong solvent. If the problem is not resolved, a new column may be needed. |
| Extra-column dead volume | Check all connections between the injector, column, and detector for leaks or improper fittings. Use tubing with the smallest possible inner diameter. |
| Improper mobile phase preparation | Prepare fresh mobile phase, ensuring accurate pH adjustment and complete dissolution of all components.[4] |
Problem: Only some peaks (specifically acyl-CoAs) are tailing.
| Possible Cause | Suggested Solution |
| Secondary interactions with silanols | Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity. Use a highly deactivated, end-capped column.[1] |
| Suboptimal mobile phase pH | Adjust the mobile phase pH. For acyl-CoAs, a pH in the range of 4.0-6.0 is often a good starting point, but optimization is necessary.[8][9] |
| Need for an ion-pairing agent | Add a cationic ion-pairing agent like N,N-dimethylbutylamine (DMBA) to the mobile phase.[6] |
| Metal chelation | Add a chelating agent like EDTA to the sample or mobile phase. |
| Column overload | Reduce the amount of sample injected onto the column.[1] |
Data Presentation
Table 1: Recovery of Acyl-CoAs and CoA Biosynthetic Intermediates with Different Extraction Methods
This table compares the percent recovery of various analytes using two common protein precipitation methods: 10% (w/v) trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) and 2.5% (w/v) 5-sulfosalicylic acid (SSA) without SPE. The data shows that the SSA method generally provides better recovery for most analytes, especially the more polar ones.[6][10]
| Analyte | % Recovery (TCA with SPE) | % Recovery (SSA) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Isovaleryl CoA | 58% | 59% |
Data adapted from[6]. Recoveries are relative to the analyte in water.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using SSA
This protocol describes a method for extracting short-chain acyl-CoAs and CoA biosynthetic intermediates from tissues that is compatible with LC-MS/MS analysis and promotes good peak shape by avoiding the use of SPE.[6]
-
Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Filtration: Filter the supernatant through a 0.22 µm spin filter to remove any remaining particulates.
-
Analysis: The filtered extract is ready for direct injection onto the LC-MS/MS system.
Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Analysis with Ion-Pairing
This protocol details a robust HPLC method for the separation of a wide range of acyl-CoAs, employing an ion-pairing agent to achieve excellent peak shape.[6][11]
-
Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 150 x 2.1 mm
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM N,N-dimethylbutylamine (DMBA), pH adjusted to 5.6 with acetic acid.[6]
-
Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-98% B
-
12-14 min: 98% B
-
14-14.1 min: 98-2% B
-
14.1-18 min: 2% B
-
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic peak shape of acyl-CoAs.
Caption: A typical experimental workflow for the analysis of acyl-CoAs from biological samples.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acyl-CoA Extraction from Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the quench extraction of acyl-CoAs from bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the analysis of intracellular acyl-CoAs from bacteria?
A1: Quenching, the rapid inactivation of metabolic activity, is a critical step.[1][2] Inefficient quenching can lead to rapid turnover of acyl-CoA pools, resulting in an inaccurate representation of the intracellular metabolic state. The ideal quenching method should instantly halt all enzymatic reactions without causing leakage of intracellular metabolites.[3][4]
Q2: Which quenching solution is best for minimizing metabolite leakage?
A2: Cold aqueous methanol (B129727) solutions are commonly used, but the optimal concentration can vary between bacterial species.[1][2][4] For instance, an 80% methanol/water solution was found to be effective for Lactobacillus bulgaricus, causing less cell damage and metabolite leakage compared to 60% methanol.[1][2] Some studies suggest that cold glycerol-saline solutions can also be effective in minimizing leakage by maintaining osmotic stability.[3][4] A combination of 20% methanol and 0.9% sodium chloride at -4°C has also been shown to be effective for Lactobacillus plantarum.[5]
Q3: What are the most common methods for extracting acyl-CoAs after quenching?
A3: Common extraction methods involve the use of organic solvent mixtures or boiling ethanol (B145695). A mixture of acetonitrile/methanol/water is often cited as being highly efficient for a broad range of metabolites.[5] Boiling ethanol (e.g., 75% ethanol at 95°C) is another widely used method for extracting metabolites from quenched bacterial cells.[1] Acid extraction, for example with perchloric acid or sulfuric acid, can also be used, but care must be taken as it can cause degradation of some acyl-CoA species.[6]
Q4: How can I quantify the extracted acyl-CoAs?
A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of acyl-CoAs.[7][8][9] This technique allows for the separation and specific detection of different acyl-CoA species. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used.[10][11] For absolute quantification, the use of isotopically labeled internal standards is highly recommended to account for extraction losses and matrix effects.[7]
Troubleshooting Guide
Problem 1: Low or no detectable acyl-CoA peaks in my LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure complete cell disruption. Gram-positive bacteria may require more rigorous lysis methods, such as bead beating, in addition to solvent extraction. |
| Acyl-CoA Degradation | Acyl-CoAs are unstable. Keep samples on ice or at -80°C throughout the extraction process. Use of an acidic extraction buffer can sometimes help to improve stability.[6] Avoid repeated freeze-thaw cycles. |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is critical. A solvent system like acetonitrile/methanol/water may be more efficient than methanol alone for a broader range of acyl-CoAs.[5] |
| Insufficient Starting Material | Increase the amount of bacterial biomass used for extraction. Low abundance acyl-CoAs may require a larger starting cell pellet.[8] |
| LC-MS/MS Method Not Optimized | Ensure that the LC gradient and MS parameters are optimized for the specific acyl-CoAs of interest. Use of an appropriate internal standard is crucial for accurate quantification.[7] |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching | Ensure that the quenching solution is at the correct temperature and that the cell culture is rapidly and thoroughly mixed with it to halt metabolism instantly and uniformly. |
| Incomplete Extraction | Standardize the extraction time and vortexing/sonication steps to ensure consistent extraction efficiency across all samples. |
| Cell Pellet Carryover | Be careful to completely separate the supernatant containing the extracted acyl-CoAs from the cell debris after centrifugation. |
| Pipetting Errors | Use calibrated pipettes and careful technique, especially when handling small volumes of extraction solvents and internal standards. |
Problem 3: Evidence of significant metabolite leakage during quenching.
| Possible Cause | Troubleshooting Step |
| Harsh Quenching Solution | High concentrations of organic solvents like methanol can damage cell membranes.[3][4] |
| Osmotic Shock | The quenching solution may be causing osmotic shock and subsequent cell lysis. |
| Incorrect Quenching Temperature | While low temperatures are necessary, the optimal temperature can be species-dependent. |
Quantitative Data Summary
Table 1: Comparison of Different Quenching Methods for Bacteria
| Quenching Method | Bacterial Species | Key Findings | Reference |
| 60% Methanol/Water | Lactobacillus bulgaricus | Higher metabolite leakage compared to 80% methanol. | [1][2] |
| 80% Methanol/Water | Lactobacillus bulgaricus | Lower cell damage and reduced metabolite leakage. | [1][2] |
| 80% Methanol/Glycerol | Lactobacillus bulgaricus | Effective in protecting cell membrane stability. | [1] |
| 20% Methanol + 0.9% NaCl (-4°C) | Lactobacillus plantarum | Lowest propidium (B1200493) iodide labeling rate (3.06%) and highest energy charge value (0.849), indicating good membrane integrity and metabolic inactivation. | [5] |
| Cold Glycerol-Saline | Streptomyces coelicolor | Minimized leakage of intracellular compounds. | [4] |
Table 2: Comparison of Different Extraction Solvents for Acyl-CoAs
| Extraction Solvent | Key Findings | Reference |
| Acetonitrile/Methanol/Water | Yielded the highest metabolite abundances for most metabolites in Lactobacillus plantarum. | [5] |
| Boiling Ethanol/Water (3:1, v/v) | Used for extraction from quenched Lactobacillus bulgaricus cells. | [1] |
| 0.6N Cold Sulfuric Acid | Effective for extracting and stabilizing acyl-CoAs from E. coli. | [6] |
| Acetonitrile/Isopropanol | Used for tissue extraction, followed by solid-phase extraction for purification. | [10] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Acyl-CoAs using Cold Methanol
This protocol is adapted from methods described for Lactobacillus species.[1][2][5]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Quenching solution: 80% Methanol/Water (v/v), pre-chilled to -40°C
-
Extraction solution: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Rapidly withdraw a defined volume of bacterial culture.
-
Immediately add the culture to 5 volumes of pre-chilled 80% methanol/water quenching solution.
-
Vortex briefly to mix thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes at -20°C.
-
Discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Add 1 mL of pre-chilled acetonitrile/methanol/water extraction solution to the cell pellet.
-
Resuspend the pellet by vortexing or sonication on ice.
-
Incubate at -20°C for 15 minutes to allow for complete extraction.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube for LC-MS/MS analysis.
Protocol 2: Acyl-CoA Extraction using Acidic Method
This protocol is based on a method for E. coli.[6]
Materials:
-
Bacterial cell pellet
-
0.6 N Sulfuric Acid, ice-cold
-
Neutralizing solution (e.g., Potassium Carbonate)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Harvest bacterial cells by centrifugation (12,000 x g for 10 min at 2°C).
-
To the cell pellet, add a defined volume of ice-cold 0.6 N sulfuric acid.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by slowly adding a neutralizing solution until the pH is near 7.0.
-
Centrifuge to remove any precipitate.
-
The neutralized supernatant is ready for acyl-CoA analysis.
Visualizations
Caption: Workflow for Quench Extraction of Acyl-CoAs from Bacteria.
Caption: Troubleshooting Logic for Low Acyl-CoA Signal.
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the quenching method for metabolomics analysis of <italic>Lactobacillus bulgaricus</italic>-Academax [academax.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Optimization of the quenching and extraction procedures for a metabolomic analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
selecting internal standards for (R)-3-hydroxylauroyl-CoA quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of (R)-3-hydroxylauroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The gold standard for quantifying endogenous metabolites like this compound is the use of a stable isotope-labeled (SIL) version of the analyte itself through stable isotope dilution mass spectrometry (MS).[1][2][3][4] This approach provides the highest accuracy and precision by correcting for variability in sample extraction, processing, and instrument response. The ideal internal standard would be, for example, [(13)C]- or [(15)N]-labeled this compound.
Q2: What are the alternatives if a stable isotope-labeled this compound is not commercially available?
If a SIL version of the specific analyte is unavailable, several alternatives can be considered, although they may provide less accurate quantification:
-
Biosynthetically Generated SIL Acyl-CoA Mixture: A powerful and widely used alternative is to generate a mixture of stable isotope-labeled acyl-CoAs by culturing cells in media containing a labeled precursor, such as [13C3, 15N1]-pantothenate.[1][2][3][5] This creates a library of labeled acyl-CoAs that can be used as internal standards for a wide range of acyl-CoA species.
-
Structurally Similar Acyl-CoA: A non-labeled acyl-CoA with a similar chemical structure and chromatographic behavior, but not naturally present in the sample, can be used. For this compound (a C12 acyl-CoA), odd-chain fatty acyl-CoAs like C11:0-CoA or C13:0-CoA could be considered.
-
Commercially Available SIL Acyl-CoAs: While a direct match may not be available, other commercially available SIL acyl-CoAs can be used.[5] It is crucial to select one with a chain length and polarity as close as possible to this compound.
Q3: How can I biosynthetically generate stable isotope-labeled acyl-CoA internal standards?
The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach is a common method.[1][3][5] This involves culturing cells (e.g., murine hepatocytes or yeast) in a medium where pantothenate (vitamin B5), a precursor for CoA biosynthesis, is replaced with a stable isotope-labeled version like [13C3, 15N1]-pantothenate.[1][5] After several cell passages, the labeled pantothenate is incorporated into the cellular CoA pool, resulting in a mixture of labeled acyl-CoAs that can be extracted and used as internal standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity of this compound | Ion suppression from the biological matrix. | Utilize a stable isotope-labeled internal standard to compensate for signal suppression.[5] Optimize the chromatographic separation to resolve the analyte from interfering matrix components. |
| Analyte degradation during sample preparation. | Keep samples on ice throughout the extraction process. Use extraction solvents that effectively precipitate proteins and stabilize acyl-CoAs. | |
| High Variability in Quantification Results | Inconsistent extraction efficiency. | The use of a stable isotope-labeled internal standard that is added at the beginning of the sample preparation process is the most effective way to correct for variations in extraction recovery.[2] |
| Instability of acyl-CoAs in the autosampler. | Ensure the autosampler is kept at a low temperature (e.g., 4°C). Evaluate the stability of the analyte in the sample solvent over time.[6] | |
| Inaccurate Quantification | Non-optimal internal standard. | The ideal internal standard is a stable isotope-labeled version of the analyte. If using an analog, ensure its chemical and physical properties are as close as possible to this compound. |
| Incorrect calibration curve preparation. | Prepare calibration curves by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a representative matrix. |
Experimental Protocols
Protocol 1: Biosynthesis of Stable Isotope-Labeled Acyl-CoA Internal Standards (SILEC)
This protocol is adapted from methods described for generating labeled CoA thioesters.[1][5]
-
Cell Culture: Culture murine hepatocytes (e.g., Hepa 1c1c7) or Pan6 deficient yeast cells in a pantothenate-free medium.[1][5]
-
Labeling: Supplement the medium with [13C3, 15N1]-pantothenate and 10% charcoal-dextran-stripped fetal bovine serum (to minimize unlabeled pantothenate).[1]
-
Incorporation: Grow the cells for at least three passages to ensure >99% incorporation of the labeled pantothenate into the CoA pool.[1][4]
-
Extraction: Harvest the cells and extract the labeled acyl-CoAs using a suitable solvent, such as a mixture of acetonitrile, methanol, and water.
-
Quantification of Labeled Standards: The concentration of the generated labeled acyl-CoAs in the extract can be determined using a reverse isotope dilution approach with known amounts of unlabeled standards.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Homogenize the tissue or cell sample in a cold extraction solvent containing the biosynthesized stable isotope-labeled internal standard mixture.
-
Precipitate proteins by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in a solvent suitable for LC-MS/MS analysis.
-
-
LC Separation:
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with mobile phases typically containing an ion-pairing agent like triethylamine (B128534) or an amine-modifying agent to improve peak shape and retention.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound and the stable isotope-labeled internal standard. A common product ion for acyl-CoAs results from the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[7][8]
-
Data Presentation
Table 1: Comparison of Internal Standard Strategies
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled this compound | Highest accuracy and precision; corrects for all matrix effects and extraction variability. | May not be commercially available; requires custom synthesis. |
| Biosynthetically Generated SIL Acyl-CoA Mixture | Provides a wide range of labeled internal standards; corrects for matrix effects and extraction variability.[1][2] | Requires cell culture and specialized media; batch-to-batch variation is possible.[2] |
| Structurally Similar (Odd-Chain) Acyl-CoA | Commercially available. | Does not perfectly mimic the analyte's behavior, leading to potential inaccuracies in quantification. |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Quantification of (R)-3-hydroxylauroyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the precise quantification of specific acyl-CoA species is critical. (R)-3-hydroxylauroyl-CoA, a key intermediate in metabolic pathways, presents a unique analytical challenge. This guide offers an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification against alternative techniques, supported by experimental data and detailed protocols to inform methodological selection.
Performance Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is essential for understanding cellular metabolism in both health and disease.[1] While various methods exist, LC-MS/MS has become the gold standard due to its high sensitivity and specificity.[1][2] The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies.[3] Below is a comparative summary of key performance metrics for different analytical approaches.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20%[1] |
| Specificity | High[1] | Moderate[1] | High[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Load 500 µL of the sample onto the cartridge.[1]
-
Wash the cartridge with 2 mL of 5% methanol in water.[1]
-
Elute the analyte with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM): Programmed MRM can be used to profile all acyl-CoAs.[4]
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method 1: HPLC with Fluorescence Detection
This method requires derivatization of the thiol group for fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
2. HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate (B84403) buffer).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen labeling agent.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
1. Reaction Setup
-
Incubate the sample with a specific dehydrogenase enzyme that uses this compound as a substrate and NAD+ as a cofactor.
-
The reaction will produce NADH.
2. Detection
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[1]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow of the LC-MS/MS method for this compound.
Caption: Key characteristics of different this compound quantification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. HPLC for 3-Hydroxy Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is crucial for understanding various physiological and pathological processes. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). This guide provides an objective comparison of their performance for 3-OH-FA analysis, supported by experimental data, to assist in selecting the most suitable method for specific research needs.
Performance Comparison: A Quantitative Overview
Both GC-MS and HPLC are robust methods for the analysis of 3-OH-FAs. The choice between them often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the desire to avoid chemical derivatization. The following table summarizes key performance parameters for both techniques.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/MS) | Key Considerations |
| Derivatization | Mandatory (e.g., silylation) to increase volatility.[1][2] | Generally not required, simplifying sample preparation.[3] | Derivatization adds steps to the workflow but can enhance sensitivity in GC-MS. |
| Sensitivity (LOD) | High, can reach picogram to femtogram levels with appropriate derivatization and detection methods (e.g., NCI). | High, with LODs reported in the range of 0.1 to 0.9 ng/mL for various hydroxy fatty acids.[4] For some derivatized FAHFAs, LODs can be as low as 0.01 to 0.14 pg.[5] | Both techniques offer excellent sensitivity, with the specific choice depending on the required detection limits for the study. |
| Precision (RSD%) | Typically ≤ 5.88% for fatty acid analysis.[6] For 3-OH-FAs, CVs of 1.0–13.3% have been reported depending on the concentration.[1] | Often slightly better than GC, with RSD values also typically ≤ 5.88% for fatty acids.[6] | Both methods demonstrate good precision for quantitative analysis. |
| Linearity (r²) | Excellent, typically > 0.99 over a defined concentration range.[6] | Excellent, with linearity values also > 0.99.[6][7] | Both techniques are suitable for quantitative studies requiring a wide dynamic range. |
| Isomer Separation | Can be challenging for positional and geometric isomers. | Superior for the separation of isomers, especially with specialized columns.[6] | This is a significant advantage of HPLC for detailed profiling of different 3-OH-FA isomers. |
| Sample Throughput | Can be lower due to longer run times and the need for derivatization. | Generally higher as derivatization is often not needed and run times can be shorter. | For large-scale studies, HPLC can offer a significant advantage in terms of sample throughput. |
| Analysis of Thermally Labile Compounds | High temperatures in the injector and column can lead to degradation of some analytes. | Operates at or near ambient temperature, making it ideal for thermally sensitive 3-OH-FAs.[6][8] | HPLC is the preferred method for analyzing potentially unstable 3-OH-FA species. |
Experimental Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the analysis of 3-OH-FAs by GC-MS and HPLC-MS.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. aocs.org [aocs.org]
Cross-Validation of Enzymatic Assays and Mass Spectrometry for Acyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying drug targets, and developing novel therapeutics. Acyl-CoAs are central players in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. The two most common analytical techniques for their quantification are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The choice between an enzymatic assay and a mass spectrometry-based method depends on several factors, including the specific acyl-CoA species of interest, the required sensitivity and specificity, sample throughput needs, and available instrumentation. While enzymatic assays are often more accessible and can be cost-effective for single analytes, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior specificity and the ability to multiplex, allowing for the simultaneous quantification of multiple acyl-CoAs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of fluorometric enzymatic assays and LC-MS/MS for the quantification of acyl-CoAs. Data has been compiled from various studies to provide a comparative overview.
| Performance Metric | Fluorometric Enzymatic Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~0.3 µM (for total fatty acyl-CoAs)[1] | 1-10 fmol on column (for specific acyl-CoAs)[2] |
| Limit of Quantification (LOQ) | ~1 µM (for total fatty acyl-CoAs) | 5-50 fmol on column (for specific acyl-CoAs)[2] |
| Linearity (R²) | >0.99[1] | >0.99[2][3] |
| Precision (%RSD) | < 20% | < 15% (intra- and inter-day)[2][3] |
| Specificity | High (enzyme-specific), but may measure total acyl-CoAs of a certain class | Very High (based on precursor/product ion transitions)[2][4] |
| Throughput | High (96-well plate format)[1] | Moderate to High (with automation) |
| Multiplexing | Limited (typically measures total acyl-CoAs or a specific one) | High (simultaneous quantification of multiple acyl-CoAs)[5] |
Note: The performance of enzymatic assays can vary between different commercial kits and the specific acyl-CoA being measured. The data for LC-MS/MS can also vary depending on the instrumentation, sample matrix, and specific acyl-CoA.
A study directly comparing a fluorometric enzymatic kit to LC-MS-based assays for acetyl-CoA found that the enzymatic kit produced comparable results depending on the sample matrix and extraction method.[5][6] However, the same study noted that a colorimetric ELISA kit did not yield interpretable results, highlighting the importance of careful validation of commercial kits.[5][6]
Signaling and Metabolic Pathway Context
Acyl-CoAs are integral to cellular energy production through the beta-oxidation pathway, which occurs in the mitochondria. This pathway systematically breaks down fatty acyl-CoAs into acetyl-CoA, which then enters the TCA cycle to generate ATP.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for both enzymatic and LC-MS/MS-based assays for acyl-CoA analysis.
Fluorometric Enzymatic Assay Workflow
This workflow is typical for commercially available fluorometric assay kits.
Protocol Details: Fluorometric Enzymatic Assay
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer.
-
Deproteinization: Precipitate proteins using an acid such as 1 M perchloric acid. Centrifuge to pellet the protein and collect the supernatant.
-
Neutralization: Neutralize the acidic supernatant with a base like 3 M potassium bicarbonate.
-
Reaction Setup: In a 96-well plate, add prepared standards and samples to individual wells. Prepare a reaction mixture containing the enzyme mix, developer, and substrate as per the kit's instructions. Add the reaction mixture to all wells.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths using a microplate reader.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of acyl-CoAs in the samples.
LC-MS/MS Workflow
The LC-MS/MS workflow involves more extensive sample preparation and sophisticated instrumentation.
Protocol Details: LC-MS/MS
-
Sample Extraction: Homogenize tissues or lyse cells in a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water).[1]
-
Internal Standard Spiking: Add a known amount of an isotopically labeled acyl-CoA internal standard to each sample for accurate quantification.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and water. Load the sample extract, wash away interfering substances, and elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium (B1175870) acetate).[5]
-
LC Separation: Inject the eluted sample onto a reverse-phase LC column (e.g., C18). Use a gradient of mobile phases (e.g., water with ammonium acetate (B1210297) and methanol) to separate the different acyl-CoA species.[3]
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each acyl-CoA to be quantified.[4]
-
Data Analysis: Integrate the peak areas for each acyl-CoA and its corresponding internal standard. Generate a standard curve by plotting the peak area ratio against the concentration of the standards. Calculate the concentration of each acyl-CoA in the samples based on this curve.
Cross-Validation: Bridging the Methodologies
Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results. This involves analyzing the same set of samples with both the enzymatic assay and the LC-MS/MS method and comparing the quantitative outcomes.
Both enzymatic assays and LC-MS/MS are valuable tools for the quantification of acyl-CoAs. Fluorometric enzymatic assays offer a high-throughput and sensitive method, particularly suitable for measuring total acyl-CoAs or specific, abundant species. However, their specificity can be a limitation. LC-MS/MS provides superior specificity and multiplexing capabilities, making it the gold standard for detailed acyl-CoA profiling.[4] The choice of method should be guided by the specific research question, the required level of detail, and the available resources. When possible, cross-validation of results between different platforms is recommended to ensure data accuracy and reliability.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Linearity and Sensitivity of (R)-3-Hydroxylauroyl-CoA Assays
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of intermediates such as (R)-3-hydroxylauroyl-CoA is critical. This guide provides a comprehensive comparison of the two primary analytical methodologies for this purpose: enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate assay is contingent on the specific requirements for sensitivity, linearity, and throughput.
Data Presentation: A Comparative Analysis
The performance of enzymatic and LC-MS/MS assays for the quantification of (R)-3-hydroxyacyl-CoAs, including this compound, is summarized in the table below. This comparison is based on data from analogous long-chain 3-hydroxyacyl-CoA assays.
| Parameter | Enzymatic Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Spectrophotometric or fluorometric detection of NADH produced from the enzymatic oxidation of the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. | Separation by liquid chromatography followed by detection and quantification based on the mass-to-charge ratio of the molecule and its fragments. |
| Linearity (R²) | Typically >0.99 within the optimal range of the spectrophotometer. | Generally ≥0.95, with many methods achieving >0.99.[1] |
| Sensitivity (LOD) | Picomole level (fluorometric detection).[2] | Nanomolar to sub-nanomolar range (2-133 nM for various acyl-CoAs).[3] For a comparable C8-hydroxyacyl-CoA, a limit of detection of 1-10 fmol has been reported.[4] |
| Specificity | High for 3-hydroxyacyl-CoAs as a class, but may lack specificity for individual chain lengths without prior separation. | Very high, allowing for the specific quantification of this compound even in complex biological matrices. |
| Throughput | Lower, often requiring individual sample processing. | Higher, with the potential for automated processing of multiple samples. |
| Instrumentation | Spectrophotometer or fluorometer. | LC-MS/MS system. |
| Sample Preparation | Relatively simple, may involve tissue extraction. | More complex, often requiring solid-phase extraction (SPE) to remove interfering substances. |
Experimental Protocols
Enzymatic Assay Protocol
This protocol is a generalized procedure for the determination of 3-hydroxyacyl-CoA concentration using 3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Tissue or cell sample
-
Chloroform/methanol (2:1, v/v)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD+ solution (10 mM)
-
3-hydroxyacyl-CoA dehydrogenase (commercially available)
-
This compound standard
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or cell sample in ice-cold potassium phosphate buffer.
-
Extract the acyl-CoA esters using a chloroform/methanol procedure.
-
Evaporate the organic solvent under a stream of nitrogen and resuspend the acyl-CoA pellet in the assay buffer.
-
-
Assay:
-
In a cuvette, combine the potassium phosphate buffer, NAD+ solution, and the extracted sample or standard.
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm (for NADH) or fluorescence (excitation at 340 nm, emission at 460 nm) over time.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its rate of NADH production to the standard curve.
-
LC-MS/MS Assay Protocol
This protocol provides a general workflow for the quantification of this compound using LC-MS/MS.
Materials:
-
Biological sample (plasma, tissue homogenate, etc.)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To the biological sample, add the internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
MS/MS Detection:
-
Ionize the eluting analytes using positive ion electrospray ionization (ESI+).
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathway: Beta-Oxidation
This compound is an intermediate in the beta-oxidation of fatty acids. This pathway is crucial for energy production from lipids.[5][6][7][8]
Caption: The mitochondrial beta-oxidation pathway.
Experimental Workflow: Enzymatic Assay
The following diagram illustrates the key steps in the enzymatic assay for this compound.
Caption: Workflow for the enzymatic assay.
Experimental Workflow: LC-MS/MS Assay
The diagram below outlines the general procedure for quantifying this compound via LC-MS/MS.
Caption: Workflow for the LC-MS/MS assay.
References
- 1. escholarship.org [escholarship.org]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. jackwestin.com [jackwestin.com]
A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy fatty acids (3-OH-FAs), selecting the appropriate derivatization reagent is a critical step that significantly impacts the sensitivity, selectivity, and reproducibility of analytical outcomes. This guide provides a comprehensive comparison of common derivatization reagents for the analysis of 3-OH-FAs by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
Enhancing Volatility and Detection for GC-MS Analysis
Derivatization for GC-MS analysis of 3-OH-FAs is essential to increase their volatility and thermal stability. The primary targets for derivatization are the polar carboxyl and hydroxyl functional groups. The most common approaches involve silylation and alkylation/acylation.
Silylating Reagents: BSTFA and MSTFA
Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to convert both the carboxylic acid and hydroxyl groups of 3-OH-FAs into their less polar and more volatile trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[1][2] This single-step reaction is efficient for preparing samples for GC-MS analysis.
Alkylating and Acylating Reagents: PFBBr
Pentafluorobenzyl bromide (PFBBr) is a highly effective reagent for derivatizing the carboxylic acid group to form a pentafluorobenzyl (PFB) ester.[3][4] This derivative exhibits excellent electron-capturing properties, making it ideal for highly sensitive analysis using GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). For 3-OH-FAs, a two-step derivatization is typically employed where the carboxyl group is first esterified with PFBBr, followed by silylation of the hydroxyl group with a reagent like BSTFA to form a PFB-TMS derivative.[3][4]
Comparative Performance of GC-MS Derivatization Reagents
The selection between silylation and PFBBr derivatization depends on the analytical requirements, particularly the desired level of sensitivity.
| Parameter | BSTFA/MSTFA (TMS derivative) | PFBBr/BSTFA (PFB-TMS derivative) |
| Target Groups | Carboxyl and Hydroxyl | Carboxyl (PFBBr) and Hydroxyl (BSTFA) |
| Reaction | Single-step | Two-step |
| Detection Mode | Electron Ionization (EI)-MS | Electron Capture (EC)-NCI-MS for high sensitivity, EI-MS for structural information[3][4] |
| Sensitivity | Moderate | Very High (low picogram to femtogram range) |
| Derivative Stability | TMS derivatives can be sensitive to moisture and may degrade over time. Storage at low temperatures (-20°C) can extend stability to 72 hours.[5][6] | PFB esters are generally stable. The stability of the combined PFB-TMS derivative is influenced by the TMS ether group's susceptibility to hydrolysis. |
| Key Advantage | Simple, one-step procedure suitable for general screening. | Exceptional sensitivity, ideal for trace analysis. |
| Considerations | Moisture sensitivity of reagents and derivatives.[1] | Two-step reaction adds complexity. |
Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of 3-Hydroxy Fatty Acids.
Optimizing Ionization for LC-MS Analysis
For LC-MS, derivatization aims to enhance the ionization efficiency of 3-OH-FAs, which is often poor in their native form.[7] Reagents that introduce a permanently charged or easily ionizable moiety are preferred.
Isomer-Specific Derivatization: ADMI
A significant challenge in 3-OH-FA analysis is the differentiation of positional isomers (e.g., 2-OH vs. 3-OH). 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) is a specialized reagent developed for this purpose.[8][9] ADMI derivatization of the carboxylic acid introduces a charged tag that, upon fragmentation in the mass spectrometer, produces diagnostic ions specific to the position of the hydroxyl group, allowing for unambiguous identification.[8][9]
Enhancing Sensitivity for Short- to Medium-Chain 3-OH-FAs: 3-NPH
3-Nitrophenylhydrazine (3-NPH) is a well-established derivatization reagent for carboxylic acids, significantly improving their detection in LC-MS analysis, particularly for short- to medium-chain fatty acids.[7][10] The reaction of 3-NPH with the carboxyl group of a 3-OH-FA yields a derivative with enhanced ionization efficiency, leading to lower limits of detection.[7]
Comparative Performance of LC-MS Derivatization Reagents
The choice of derivatization reagent for LC-MS depends on the specific analytical goal, whether it is isomer differentiation or achieving the lowest possible detection limits.
| Parameter | ADMI | 3-NPH |
| Primary Application | Isomeric differentiation of 2-OH and 3-OH fatty acids.[8][9] | Sensitive quantification of short- to medium-chain fatty acids.[7][10] |
| Mechanism | Introduces a charged tag leading to position-specific fragment ions in MS/MS.[8][9] | Forms a hydrazone derivative with enhanced ionization efficiency.[7] |
| Sensitivity | Provides structural confirmation, with sensitivity depending on the MS instrument. | Achieves low limits of detection (femtomole range for short-chain fatty acids).[7] |
| Key Advantage | Enables confident identification of 3-OH-FA isomers. | High sensitivity for quantitative analysis. |
| Considerations | Primarily for structural elucidation. | May not be as effective for very long-chain 3-OH-FAs. |
Table 2: Comparison of Common Derivatization Reagents for LC-MS Analysis of 3-Hydroxy Fatty Acids.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for derivatizing 3-OH-FAs for GC-MS and LC-MS analysis, as well as the logical relationship for selecting an appropriate derivatization strategy.
Experimental Protocols
Detailed methodologies for the key derivatization procedures are provided below.
Protocol 1: Two-Step PFBBr-TMS Derivatization for GC-MS
This protocol is adapted for high-sensitivity analysis of 3-OH-FAs.
-
Sample Preparation: Start with an extracted and dried lipid sample containing the 3-OH-FAs.
-
PFB Esterification:
-
To the dried sample, add 50 µL of a 1.5% (v/v) solution of diisopropylethylamine in acetonitrile (B52724) and 50 µL of a 1% (w/v) solution of PFBBr in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
-
TMS Etherification:
-
To the dried PFB ester derivative, add 50 µL of BSTFA (with 1% TMCS as a catalyst).
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Single-Step TMS Derivatization using BSTFA for GC-MS
This protocol is a straightforward method for general-purpose analysis of 3-OH-FAs.[11]
-
Sample Preparation: Use an extracted and thoroughly dried lipid sample. Moisture must be excluded as silylating reagents are highly water-sensitive.[1]
-
Derivatization:
-
Analysis:
-
After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS.
-
Protocol 3: ADMI Derivatization for LC-MS/MS Isomer Analysis
This protocol is designed for the differentiation of 2-OH and 3-OH-FA isomers.[8][9]
-
Sample Preparation: An extracted lipid sample containing the 3-OH-FAs is required.
-
Derivatization:
-
Prepare a stock solution of the 3-OH-FA sample in a suitable organic solvent.
-
To an aliquot of the sample, add a solution of ADMI, a coupling reagent (e.g., EDC), and a catalyst (e.g., DMAP) in an appropriate solvent like dichloromethane.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
-
Sample Cleanup:
-
Quench the reaction and perform a liquid-liquid extraction or use solid-phase extraction (SPE) to purify the ADMI-derivatized 3-OH-FAs.
-
-
Analysis:
-
Reconstitute the dried, purified derivative in a suitable solvent for LC-MS/MS analysis. Fragmentation of the derivatized molecule will yield diagnostic ions for isomer identification.
-
Protocol 4: 3-NPH Derivatization for Sensitive LC-MS/MS Analysis
This protocol is optimized for the sensitive quantification of short- to medium-chain 3-OH-FAs.[7]
-
Sample Preparation: Start with an extracted lipid sample.
-
Derivatization:
-
To the sample, add a solution of 3-NPH hydrochloride in a mixture of methanol (B129727) and water.
-
Add a solution of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, like pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
After the reaction, the mixture can be diluted with the initial mobile phase and directly injected into the LC-MS/MS system for analysis.
-
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. lipidmaps.org [lipidmaps.org]
A Guide to Inter-Laboratory Comparison of (R)-3-hydroxylauroyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-3-hydroxylauroyl-CoA Measurement
This compound is a key intermediate in fatty acid β-oxidation. Accurate and reproducible quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways and the diagnosis of fatty acid oxidation disorders.[1][2] Inter-laboratory comparisons, also known as proficiency testing, are essential for ensuring the quality and comparability of analytical results between different laboratories.[3][4] This guide details the prevalent techniques used for acyl-CoA analysis, which can be applied to this compound, and provides a basis for designing and evaluating inter-laboratory studies.
Comparison of Analytical Methods
The quantification of acyl-CoAs, which are often present in low abundance, requires sensitive and specific analytical methods.[5] The two primary techniques employed are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8]
Table 1: Comparison of Key Performance Characteristics for Acyl-CoA Analysis Methods
| Feature | HPLC-UV/Fluorescence | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance or fluorescence. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Specificity | Moderate to high, potential for co-eluting interferences. | Very high, based on parent and fragment ion masses.[9] |
| Sensitivity | Picomole level.[10] | Sub-picomole to femtomole level.[8] |
| Quantitative Accuracy | Good, requires careful calibration. | Excellent, especially with stable isotope-labeled internal standards.[9][11] |
| Throughput | Lower, longer run times may be required for resolution. | Higher, with modern UPLC systems and rapid MS scanning.[7] |
| Cost & Complexity | Lower initial instrument cost and less complex operation.[8] | Higher initial instrument cost and requires specialized expertise.[6][8] |
| Sample Preparation | Often requires derivatization for fluorescence detection. | May require less extensive cleanup due to high specificity. |
Experimental Protocols
Standardized protocols are critical for the success of any inter-laboratory comparison. Below are detailed methodologies for the extraction and analysis of acyl-CoAs from biological samples, which can be adapted for this compound.
Protocol 1: Sample Preparation and Extraction of Acyl-CoAs from Tissues
This protocol is a composite of methods described for the extraction of long-chain acyl-CoAs and is suitable for obtaining a broad range of acyl-CoA species.[7][12]
-
Tissue Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen to quench enzymatic activity.[6]
-
Homogenize the frozen tissue (~50 mg) in a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[7][12]
-
Add 1 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1 v/v/v) to the homogenate.[7] It is recommended to add a suitable stable isotope-labeled internal standard at this stage for accurate quantification, especially for LC-MS/MS analysis.[11]
-
-
Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Sonicate the sample for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The resulting supernatant contains the acyl-CoAs. For cleaner samples, especially for HPLC-UV analysis, a solid-phase extraction step using an oligonucleotide purification column or a C18 cartridge can be employed.[12]
-
Bind the acyl-CoAs from the extract to the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or acetonitrile).[12]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC analysis. For short to medium-chain acyl-CoAs, a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) is suitable. For longer chains, the buffer can be supplemented with 20% acetonitrile.[9]
-
Protocol 2: Analysis by LC-MS/MS
LC-MS/MS is the preferred method for its high sensitivity and specificity.[8]
-
Chromatographic Separation:
-
Utilize a reversed-phase column (e.g., C8 or C18) for separation.[7][9]
-
Employ a binary gradient elution system. A common mobile phase consists of:
-
Solvent A: 10-15 mM ammonium acetate or ammonium hydroxide (B78521) in water.[7][9]
-
Solvent B: 10-15 mM ammonium acetate or ammonium hydroxide in acetonitrile.[7][9]
-
-
The gradient should be optimized to achieve good separation of this compound from other acyl-CoAs. A typical gradient might run from a low percentage of organic phase (e.g., 2-20% B) to a high percentage (e.g., 95% B) over several minutes.[9]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[9] This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
The common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[9]
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical process.
Caption: General experimental workflow for acyl-CoA extraction and analysis.
Considerations for Inter-Laboratory Comparison
For a successful inter-laboratory comparison of this compound measurements, the following points are crucial:
-
Reference Material: A well-characterized, homogeneous, and stable reference material containing a known concentration of this compound should be distributed to all participating laboratories.
-
Standardized Protocol: All laboratories should adhere to a common, detailed analytical protocol, including sample preparation, instrumentation parameters, and data analysis procedures.
-
Performance Evaluation: Results should be statistically analyzed to determine within-laboratory and between-laboratory variability.[3] Performance can be assessed using z-scores, which indicate how far a laboratory's result is from the consensus value.
-
Data Reporting: A standardized format for reporting results, including quantitative values, units, and quality control data, is essential for a meaningful comparison.
By adopting standardized methods and participating in proficiency testing, researchers can ensure the reliability and comparability of this compound measurements, which is vital for advancing research and clinical diagnostics in the field of metabolic diseases.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. skml.nl [skml.nl]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-3-hydroxylauroyl-CoA
Proper disposal of (R)-3-hydroxylauroyl-CoA is critical to ensure laboratory safety and environmental protection. As a biochemical reagent, it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Nitrile gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect the eyes from potential splashes.
-
Laboratory coat: To protect clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection and Labeling
-
Container Selection: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for this type of waste.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[1] The label should also include the full chemical name: "this compound". If the waste is in a solution, list all components and their approximate percentages.
-
Waste Accumulation:
-
For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. If dealing with a solid, minimize dust by carefully scooping or sweeping it into the container.
-
For larger liquid quantities (>50 mL of solution): If the compound is dissolved in a flammable organic solvent, it should be collected in a container designated for flammable liquid waste.
-
Waste Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases. Ensure the container cap is securely closed at all times, except when adding waste.[3]
Final Disposal
Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed hazardous waste contractor.[1] Do not attempt to transport hazardous waste off-site yourself.
Data Summary Table
| Characteristic | Information |
| Physical State | Typically a solid or in solution, depending on experimental use. |
| Primary Hazards | Assumed to be a potential irritant.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5] |
| Recommended PPE | Nitrile gloves, safety glasses/goggles, laboratory coat. |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed contractor.[1] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash.[3] |
Disposal Workflow
References
Safeguarding Your Research: Personal Protective Equipment for Handling (R)-3-hydroxylauroyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (R)-3-hydroxylauroyl-CoA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses or goggles when there is a significant splash hazard. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols and the work cannot be conducted in a fume hood. The specific type of respirator should be determined by a risk assessment. | Prevents inhalation of any aerosols that may be generated during handling. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when manipulating the solid form or creating solutions.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If working with a powder, handle it with care to prevent it from becoming airborne.
-
Use appropriate tools (e.g., spatulas, forceps) for transferring the solid material.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional, local, state, and federal regulations.
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container designated for chemical waste.
-
-
Decontamination:
-
Spills should be cleaned up promptly using an appropriate absorbent material. The contaminated absorbent material must then be disposed of as chemical waste.
-
Work surfaces should be decontaminated after handling is complete.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
